Product packaging for D-Glycerol-3-13C(Cat. No.:CAS No. 154278-20-3)

D-Glycerol-3-13C

Cat. No.: B1146270
CAS No.: 154278-20-3
M. Wt: 93.09
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Description

Fundamental Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems. mdpi.com It involves the use of molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope. bitesizebio.com These labeled molecules, or tracers, are introduced into a biological system, such as a cell culture or a living organism, and their journey through various metabolic pathways is monitored. nih.govmaastrichtuniversity.nl Because the labeled atom behaves almost identically to its more common, unlabeled counterpart, it can be seamlessly integrated into metabolic processes. wikipedia.org

Significance of Carbon-13 (¹³C) Labeling in Biochemical Investigations

Among the various stable isotopes used in metabolic research, Carbon-13 (¹³C) holds particular significance. Carbon is the backbone of most biological molecules, making ¹³C an ideal label for tracking the flow of carbon through central metabolic pathways. mdpi.comrsc.org It is a naturally occurring stable isotope, comprising about 1.1% of all carbon on Earth. wikipedia.orgrsc.org

The use of ¹³C-enriched compounds is a cornerstone of metabolic research, allowing for the detailed study of processes like glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. wikipedia.orgnih.govnih.gov When a ¹³C-labeled substrate is introduced, the ¹³C atoms are incorporated into various downstream metabolites. Mass spectrometry can then distinguish between the normal, ¹²C-containing molecules and their heavier, ¹³C-containing counterparts (isotopomers). wikipedia.orgwikipedia.org This allows for the precise mapping of carbon transitions between metabolites, confirming the activity of known pathways and even discovering new enzymatic reactions. nih.govjove.com The non-radioactive nature of ¹³C makes it a safe and effective tool for in vivo studies in both animals and humans. ckisotopes.comwikipedia.org

Overview of D-Glycerol-3-¹³C as a Pioneering Metabolic Probe

D-Glycerol-3-¹³C is a specialized isotopic tracer where the carbon atom at the third position of the D-glycerol molecule is replaced with a ¹³C isotope. medchemexpress.com Glycerol (B35011) is a central molecule in metabolism, serving as a key link between carbohydrate and lipid metabolism. rupahealth.comwikipedia.org It is a precursor for the synthesis of triglycerides and phospholipids (B1166683) and can also be converted to glucose through gluconeogenesis. rupahealth.com By labeling a specific carbon on the glycerol backbone, researchers can gain highly specific insights into these critical metabolic processes.

The concepts of stereospecificity and positional labeling are crucial in isotopic tracer studies. Stereospecificity refers to the ability of enzymes to distinguish between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Many metabolic enzymes exhibit a high degree of stereospecificity. capes.gov.brnih.gov The "D" in D-Glycerol-3-¹³C specifies a particular stereoisomer of glycerol, ensuring that the tracer interacts with enzymes in a physiologically relevant manner.

Positional labeling, the placement of the isotope at a specific atomic position, provides an even deeper level of insight. wikipedia.org By labeling only the C-3 position of glycerol, researchers can track the fate of this specific carbon atom as it moves through different metabolic pathways. nih.gov For example, during glycolysis, the glycerol backbone is cleaved. The position of the ¹³C label in the resulting products can reveal which pathways were active. Singly labeled substrates, like D-Glycerol-3-¹³C, are often more informative for discovering novel pathways or discerning between alternative metabolic routes than uniformly labeled compounds where all carbons are replaced by ¹³C. nih.govjove.com

The use of D-Glycerol-3-¹³C offers several distinct advantages for studying the metabolism of the glycerol backbone.

Tracing Gluconeogenesis and Glycolysis: Glycerol can be converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in both glycolysis and gluconeogenesis. wikipedia.orgd-nb.info By tracking the ¹³C label from D-Glycerol-3-¹³C, researchers can quantify the contribution of glycerol to glucose production (gluconeogenesis) or its breakdown for energy (glycolysis). rupahealth.com

Investigating Lipid Synthesis: The glycerol backbone is essential for the formation of triglycerides and phospholipids. researchgate.net D-Glycerol-3-¹³C allows for the direct tracing of the glycerol moiety into these lipid molecules, providing insights into the dynamics of lipid synthesis and turnover. nih.govutdallas.edu

Probing the Pentose (B10789219) Phosphate Pathway (PPP): The rearrangement of carbon atoms during metabolic processes can be tracked with positionally labeled glycerol. The differing labeling patterns in glucose carbons after the administration of labeled glycerol can provide an index of hepatic PPP activity. nih.gov

Elucidating Complex Metabolic Networks: In studies of various organisms, from yeast to humans, ¹³C-labeled glycerol has been instrumental in building and refining metabolic models. researchgate.netsci-hub.seresearchgate.net For instance, studies using [1,3-¹³C]-glycerol in yeast helped revise assumptions about its metabolic pathways. sci-hub.se

The specificity of D-Glycerol-3-¹³C allows for a detailed and unambiguous interrogation of the metabolic fate of the glycerol backbone, making it an invaluable tool in the arsenal (B13267) of metabolic researchers.

Research Findings with Labeled Glycerol

Research AreaOrganism/SystemKey FindingsLabeled Compound Used
Malaria Metabolism Plasmodium falciparumIdentified glycerol as a major end-product of glucose catabolism, suggesting a role in maintaining redox balance.D-[1-¹³C] glucose
Human Liver Metabolism Human subjectsDemonstrated the ability to detect fatty acid esterification, pentose phosphate pathway activity, and glycerol metabolism through the TCA cycle via blood NMR analysis.[U-¹³C₃]glycerol
Yeast Metabolism Pichia pastorisAllowed for reliable estimates of in vivo metabolic fluxes in cells growing on glycerol, revising previous assumptions about its metabolism.[1,3-¹³C]-glycerol
Microalgae Metabolism Phaeodactylum tricornutumShowed that the glycerol carbon backbone enters the Calvin cycle and that photorespiration is involved in glycerol metabolism.[¹³C]glycerol

Properties

CAS No.

154278-20-3

Molecular Formula

C₂¹³CH₈O₃

Molecular Weight

93.09

Synonyms

1,2,3-Propanetriol-3-13C;  1,3-dihydroxy-3-propanol-1-13C;  Propanetriol-3-13C;  1,2,3-Trihydroxypropane-3-13C;  Bulbold-3-13C;  Cognis G-3-13C;  Cristal-3-13C;  DG-3-13C;  DG Glycerin-3-13C;  E 422-3-13C;  Emery 916-3-13C;  GL 300-3-13C;  Glycerin-3-13C;  Glycer

Origin of Product

United States

Methodological Frameworks for D Glycerol 3 ¹³c Tracing Studies

Theoretical Underpinnings of Metabolic Flux Analysis (MFA) with ¹³C Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. frontiersin.org When combined with ¹³C tracers like D-Glycerol-3-¹³C, it allows for the detailed mapping of carbon flow through metabolic networks. frontiersin.orgresearchgate.net

Isotopomer Distribution Analysis Principles

The core principle of ¹³C-MFA lies in the analysis of mass isotopomer distributions (MIDs) in metabolites. plos.org When a ¹³C-labeled substrate such as D-Glycerol-3-¹³C is introduced into a biological system, the labeled carbon atom is incorporated into various downstream metabolites through enzymatic reactions. This results in a unique pattern of mass isotopomers for each metabolite, which are molecules that differ only in the number of ¹³C atoms they contain.

The process begins with the administration of the ¹³C-labeled precursor. physiology.org As the cells or organism metabolize D-Glycerol-3-¹³C, the ¹³C at the third position is transferred to intermediates of pathways like glycolysis and the citric acid cycle. Analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are then used to measure the relative abundances of these mass isotopomers for various target metabolites. nih.gov

This distribution of mass isotopomers is directly dependent on the active metabolic pathways and the relative fluxes through them. researchgate.net For instance, the labeling pattern in glucose synthesized from [U-¹³C]glycerol can reveal the activity of the pentose (B10789219) phosphate (B84403) pathway. csic.es By analyzing these patterns, researchers can infer the routes taken by the carbon backbone of glycerol (B35011).

Mathematical Modeling and Simulation for Flux Estimation

To translate the measured MIDs into quantitative metabolic fluxes, mathematical modeling is essential. plos.orgiastate.edu This process involves several key steps:

Metabolic Network Construction: A stoichiometric model of the relevant metabolic pathways is constructed. This model represents the biochemical reactions and the atom transitions within them. sci-hub.se

Flux Estimation: An iterative algorithm is used to estimate the set of metabolic fluxes that best explains the experimentally measured MIDs. frontiersin.org The algorithm simulates the MIDs for a given set of fluxes and compares them to the experimental data.

Goodness-of-Fit: Statistical methods are employed to assess how well the estimated fluxes and the model fit the experimental data. sci-hub.se

Software packages like INCA and Metran are commonly used to perform these complex calculations, which involve solving systems of algebraic and differential equations that describe the flow of isotopes through the metabolic network. nih.govnih.gov

Experimental Design Considerations for D-Glycerol-3-¹³C Labeling Studies

A well-designed experiment is crucial for obtaining reliable and interpretable data from D-Glycerol-3-¹³C tracing studies. Key considerations include the choice of biological system and the optimization of labeling conditions.

Selection of Biological Systems

D-Glycerol-3-¹³C tracing can be applied to a wide range of biological systems, each with its own advantages and challenges.

Biological SystemExamplesKey Considerations
Cell Cultures Cancer cell lines (e.g., A549 lung carcinoma), engineered CHO cells, fibroblastsRelatively easy to control experimental conditions; allows for high-throughput screening. biorxiv.orgvanderbilt.edubiorxiv.org
Isolated Tissues Perfused rat liverAllows for the study of organ-specific metabolism in a controlled ex vivo environment. nih.gov
Animal Models Mice, rats, Drosophila melanogasterProvides insights into in vivo metabolism and inter-organ metabolic relationships. nih.govbiorxiv.orgresearchgate.net
Microbial Fermentations Saccharomyces cerevisiae, Pichia pastoris, Escherichia coliUsed to optimize the production of biofuels and other chemicals; allows for genetic manipulation to study metabolic engineering strategies. researchgate.netresearchgate.netsci-hub.seasm.org

The choice of system depends on the specific research question. For instance, studying glycerol metabolism in the context of cancer might utilize cancer cell lines, while investigating biofuel production would involve microbial fermentation systems.

Optimization of D-Glycerol-3-¹³C Concentration and Incubation Duration

The concentration of the D-Glycerol-3-¹³C tracer and the duration of the labeling experiment are critical parameters that must be optimized to ensure sufficient incorporation of the label without perturbing the metabolic system.

Concentration: The tracer concentration should be high enough to result in detectable labeling in downstream metabolites but not so high as to alter the natural metabolic fluxes. The optimal concentration often needs to be determined empirically for each biological system.

Incubation Duration: The incubation time must be sufficient to achieve a significant level of isotopic enrichment in the metabolites of interest. nih.gov For many cell culture experiments, reaching a pseudo-isotopic steady state is desirable, which can take anywhere from several hours to days. biorxiv.org For example, in studies with A549 cells, a 48-hour incubation was found to be ideal for reaching a pseudo-isotopic steady state. biorxiv.org In mouse models, bolus injections of ¹³C-labeled precursors have been optimized, with a 90-minute incorporation period showing good labeling for TCA cycle intermediates. biorxiv.orgbiorxiv.org Shorter incubation times may be necessary for studying rapid metabolic dynamics. rsc.org

Strategies for Achieving Isotopic Steady State

In metabolic studies utilizing D-Glycerol-3-¹³C, attaining an isotopic steady state is a critical prerequisite for accurate metabolic flux analysis (MFA). mdpi.com Isotopic steady state is the condition where the isotopic enrichment of intracellular metabolites remains constant over time. researchgate.netnih.gov This ensures that the measured labeling patterns in metabolites accurately reflect the relative activities of metabolic pathways. mdpi.com The time required to reach this state is influenced by several factors, including the rate of metabolic reactions, the size of metabolite pools, and the distance of a particular metabolite from the initial entry point of the labeled substrate into the metabolic network. mdpi.comresearchgate.net

Several strategies are employed to achieve and verify isotopic steady state:

Continuous Infusion: A common approach involves the continuous infusion of the D-Glycerol-3-¹³C tracer at a constant rate. physiology.orgresearchgate.net This method aims to maintain a stable concentration of the labeled substrate in the system, whether it be in cell culture media or the bloodstream of an organism. physiology.orgresearchgate.net A priming dose may be administered at the beginning of the infusion to rapidly bring the tracer concentration to the desired level. physiology.org

Time-Course Sampling: To confirm that steady state has been reached, a series of samples are collected over time. biorxiv.org The isotopic enrichment of key metabolites is then measured in these samples. If the enrichment levels are stable across multiple time points, it is concluded that isotopic steady state has been achieved. nih.gov For example, in studies with labeled glucose, glycolytic intermediates may reach steady state within minutes, while other pathways might take hours. mdpi.com

Pre-incubation Period: In cell culture experiments, cells are often incubated with the ¹³C-labeled substrate for a predetermined period before the actual experiment begins. This allows the intracellular metabolite pools to become fully labeled. For instance, a 24-hour incubation period has been used to achieve isotopic steady state in tumor cells cultured with ¹³C-labeled glucose and glutamine. nih.gov

The choice of strategy and the duration required to reach isotopic steady state are highly dependent on the specific biological system and the metabolic pathways under investigation. mdpi.comresearchgate.net For example, in studies of non-steady-state conditions, such as the metabolic response to a stimulus, alternative approaches like isotopically nonstationary MFA (INST-MFA) are used, where samples are analyzed before reaching isotopic steady state. mdpi.com

Table 1: Factors Influencing Time to Isotopic Steady State

FactorDescriptionImpact on Time to Steady State
Metabolic Flux Rate The rate at which metabolites are processed through a pathway.Higher flux rates generally lead to a faster attainment of steady state. researchgate.net
Metabolite Pool Size The total amount of a specific metabolite within a cell or tissue.Larger pool sizes require a longer time to become fully labeled and reach steady state. researchgate.net
Pathway Distance The number of enzymatic steps between the entry of the labeled substrate and the metabolite of interest.Metabolites further down a pathway take longer to reach isotopic steady state. mdpi.com
Tracer Concentration The concentration of the ¹³C-labeled substrate supplied to the system.A stable and sufficient tracer concentration is necessary to drive the labeling of intracellular pools.

Sample Preparation Protocols for ¹³C-Enriched Metabolites

The accurate quantification of ¹³C-enriched metabolites derived from D-Glycerol-3-¹³C tracing studies relies on meticulous sample preparation. The primary goals of these protocols are to rapidly quench metabolic activity, efficiently extract metabolites, and remove interfering substances.

A typical workflow for sample preparation from cell cultures involves the following steps:

Quenching: This is a critical step to halt all enzymatic reactions instantly, preserving the in vivo isotopic labeling patterns. A common method involves rapidly washing the cells with a cold buffer, such as phosphate-buffered saline (PBS), followed by the addition of a cold solvent like methanol (B129727) at -20°C. nih.gov

Metabolite Extraction: After quenching, metabolites are extracted from the cells. A widely used technique is the biphasic extraction method using a mixture of methanol, water, and chloroform. nih.gov This separates the polar metabolites (in the aqueous phase) from the non-polar lipids (in the organic phase).

Separation and Purification: The extracted phases are then separated, often by centrifugation. The phase containing the metabolites of interest is collected. For analyses like NMR, it may be necessary to remove proteins that can interfere with the measurements. This can be achieved by ultrafiltration using centrifugal filters. nih.gov It is crucial to pre-wash these filters to remove any residual contaminants, such as glycerol, that might be present from the manufacturing process. nih.gov

Reconstitution: The dried metabolite extract is reconstituted in a suitable solvent for the analytical technique to be used. For NMR spectroscopy, this is typically a deuterated solvent like deuterium (B1214612) oxide (D₂O), which contains an internal standard for quantification. nih.gov

For tissue samples, the initial step involves rapid freezing of the tissue in liquid nitrogen immediately after collection to quench metabolism. The frozen tissue is then homogenized and subjected to similar extraction procedures as described for cell cultures.

Table 2: Common Reagents and Their Functions in Sample Preparation

ReagentFunctionRationale
Cold Methanol (-20°C) Quenching of metabolic activityThe low temperature and solvent properties denature enzymes, stopping metabolic reactions. nih.gov
Chloroform/Methanol/Water Extraction and phase separationCreates a biphasic system to separate polar metabolites from non-polar lipids. nih.gov
Phosphate-Buffered Saline (PBS) Washing cellsRemoves extracellular media and contaminants before quenching. nih.gov
Deuterium Oxide (D₂O) NMR solventProvides a field-frequency lock for the NMR spectrometer and minimizes solvent signal interference. nih.gov
Internal Standard (e.g., DSS) Quantification standardA compound of known concentration added to the sample for accurate quantification of metabolites. nih.gov

Advanced Analytical Techniques for ¹³C Isotopomer Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for quantifying ¹³C isotopomers. nih.govfrontiersin.org A key advantage of NMR is its ability to determine the specific position of ¹³C labels within a molecule, providing detailed information on positional isotopomers. nih.gov

One-Dimensional ¹³C NMR for Positional Enrichment

One-dimensional (1D) ¹³C NMR spectroscopy is a fundamental technique for determining the positional enrichment of carbon atoms in metabolites. frontiersin.org The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, allowing for the identification of specific carbon positions within a molecule. nih.gov In D-Glycerol-3-¹³C tracing studies, the incorporation of the ¹³C label from glycerol into various metabolites can be directly observed and quantified by analyzing the ¹³C NMR spectrum.

The intensity of a peak in a ¹³C NMR spectrum is proportional to the number of ¹³C nuclei at that specific position. By comparing the intensities of signals from a ¹³C-labeled sample to those from a natural abundance sample, the fractional enrichment at each carbon position can be calculated. However, for rigorous quantitative analysis, factors such as the nuclear Overhauser effect (NOE) and longitudinal relaxation times (T1) must be considered. Specialized acquisition techniques, such as inverse-gated decoupling, are often employed to suppress the NOE and ensure accurate quantification. researchgate.net

For example, in studies of hepatic metabolism using [U-¹³C₃]-glycerol, 1D ¹³C NMR analysis of blood-derived glucose can distinguish between direct incorporation of the glycerol backbone and its metabolism through the TCA cycle. nih.gov Direct incorporation results in [1,2,3-¹³C₃] or [4,5,6-¹³C₃] glucose, while passage through the TCA cycle leads to different labeling patterns, such as [1,2-¹³C₂]- and [5,6-¹³C₂]-glucose, due to scrambling of the ¹³C labels. nih.gov

Table 3: Example of Positional Enrichment Data from 1D ¹³C NMR This is a hypothetical table for illustrative purposes.

MetaboliteCarbon PositionChemical Shift (ppm)Fractional Enrichment (%)
GlucoseC192.815.2
C272.114.9
C373.445.8
C470.345.1
C572.115.3
C661.215.0
Lactate (B86563)C321.160.5
Two-Dimensional NMR for ¹³C-¹³C Spin-Spin Coupling Analysis

Two-dimensional (2D) NMR techniques provide even more detailed information by detecting correlations between coupled nuclei. In the context of ¹³C tracing studies, 2D NMR is invaluable for analyzing ¹³C-¹³C spin-spin couplings (J-couplings). acs.org These couplings occur between adjacent ¹³C atoms and provide direct evidence of the connectivity of labeled carbons, which is crucial for elucidating metabolic pathways.

When a metabolite is synthesized from a precursor like D-Glycerol-3-¹³C, the resulting ¹³C-¹³C coupling patterns in the 2D NMR spectrum reveal how the carbon backbone of the precursor was incorporated into the product. For instance, the metabolism of [U-¹³C]-glucose to [1,2-¹³C₂]acetyl-CoA and its subsequent incorporation into fatty acids results in doublets in the ¹³C NMR spectrum due to the coupling between the adjacent ¹³C atoms.

Various 2D NMR experiments are used for this purpose, including:

COSY (Correlation Spectroscopy): Can be adapted for heteronuclear applications to show correlations between coupled ¹³C nuclei. frontiersin.org

HSQC (Heteronuclear Single Quantum Coherence): A proton-detected experiment that is highly sensitive and can be used to indirectly observe ¹³C nuclei that are coupled to protons. nih.gov

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Specifically designed to detect ¹³C-¹³C couplings, allowing for the unambiguous assignment of the carbon skeleton. researchgate.net

These techniques are instrumental in resolving complex metabolic networks by tracing the flow of carbon atoms from a labeled substrate to various downstream metabolites. nih.gov

Hyperpolarized ¹³C NMR Applications

A significant limitation of conventional ¹³C NMR is its relatively low sensitivity due to the low natural abundance (1.1%) and small gyromagnetic ratio of the ¹³C nucleus. nih.gov Hyperpolarized ¹³C NMR overcomes this limitation by dramatically increasing the polarization of the ¹³C nuclear spins, resulting in a signal enhancement of over 10,000-fold. nih.gov This is typically achieved through a process called dissolution dynamic nuclear polarization (dDNP), where a sample is polarized at very low temperatures and high magnetic fields and then rapidly dissolved and transferred for NMR analysis. mdpi.comresearchgate.net

The immense signal boost from hyperpolarization enables real-time monitoring of metabolic processes in vivo. nih.govmdpi.com For instance, the metabolism of hyperpolarized [1-¹³C]pyruvate has been extensively studied to probe glycolysis and TCA cycle activity in various diseases, including cancer and heart disease. nih.govutdallas.edu

In the context of glycerol metabolism, hyperpolarized D-Glycerol-3-¹³C can be used to trace its rapid conversion into downstream metabolites. Studies have utilized hyperpolarized ¹³C-labeled glycerol to investigate hepatic fatty acid esterification, the pentose phosphate pathway, and TCA cycle metabolism. utdallas.edu The transient nature of the hyperpolarized signal (lasting tens of seconds) makes this technique particularly suited for studying fast metabolic reactions. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as the cornerstone technology for ¹³C-isotope tracing studies, offering the sensitivity and specificity needed to detect and quantify labeled molecules within complex biological samples. The choice between gas or liquid chromatography as a separation front-end depends on the physicochemical properties of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of small, volatile, and thermally stable metabolites. nih.gov However, many central carbon metabolites, including glycerol and its phosphorylated derivatives, are non-volatile. Consequently, a critical prerequisite for their analysis by GC-MS is a chemical derivatization step to increase their volatility. nih.govbiorxiv.org

A common method involves silylation, for instance, using N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com Another approach is the aldonitrile propionate (B1217596) derivatization. nih.gov Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

In a D-Glycerol-3-¹³C tracing experiment, the incorporation of the heavy isotope results in a predictable mass shift in the resulting fragments. For example, a TMS-derivatized glycerol molecule containing the ¹³C label will have a mass of +1 Dalton compared to its unlabeled counterpart. By monitoring these specific m/z shifts, researchers can quantify the enrichment of ¹³C in the metabolite pool. mdpi.com

Table 1: Illustrative GC-MS Analysis of Derivatized Glycerol This table illustrates the expected mass-to-charge ratios for key fragments of a Trimethylsilyl (TMS) derivatized glycerol molecule, showing the shift that occurs when a ¹³C atom is present from a D-Glycerol-3-¹³C tracer.

FragmentChemical Formula of FragmentUnlabeled (¹²C) m/zLabeled (¹³C) m/zNotes
[M-15]⁺C₈H₂₃O₃Si₃⁺293.1294.1Represents the loss of a methyl group (CH₃) from a TMS group.
Fragment AC₅H₁₃O₂Si₂⁺205.1206.1A common fragment containing two TMS groups.
Fragment BC₄H₁₁OSi⁺117.1117.1 or 118.1Fragmentation pattern determines if the ¹³C is retained in this piece.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid and Polar Metabolite Profiling

For metabolites that are non-volatile, thermally labile, or highly polar, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. lcms.czmdpi.com This technique is particularly well-suited for analyzing complex lipids and polar intermediates that are central to the metabolic fate of glycerol. nih.gov Unlike GC-MS, LC-MS typically does not require derivatization, allowing for a more direct analysis of the biological extract. nih.gov

In D-Glycerol-3-¹³C studies, LC-MS is instrumental in tracing the labeled carbon into the glycerol backbone of glycerolipids (e.g., triglycerides and phospholipids) and into polar metabolites in aqueous cellular extracts. mdpi.combiorxiv.org The process involves:

Chromatographic Separation: An LC system, often using reversed-phase (for lipids) or hydrophilic interaction chromatography (HILIC) (for polar metabolites), separates the complex mixture of molecules. mdpi.comnih.gov

Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).

MS Analysis: The first mass spectrometer (MS1) scans for precursor ions across a mass range, identifying potential labeled compounds by their m/z. For example, a triglyceride that has incorporated one molecule of D-Glycerol-3-¹³C will show an M+1 isotopologue.

Tandem MS (MS/MS): A specific precursor ion (e.g., the M+1 peak of a particular phospholipid) is selected and fragmented. The resulting fragment ions (MS2) provide structural information, confirming the identity of the lipid and often the position of the label. thermofisher.com

This approach allows for detailed profiling, identifying not just if a lipid is labeled, but how many labeled glycerol backbones have been incorporated. mdpi.com

Table 2: Example LC-MS/MS Data for Tracing D-Glycerol-3-¹³C into Phosphatidylcholine This table provides a hypothetical example of how LC-MS/MS can be used to identify and confirm the incorporation of the ¹³C label from D-Glycerol-3-¹³C into a specific lipid species, PC(34:1).

Analysis StageParameterUnlabeled PC(34:1)Labeled PC(34:1)Insight Gained
MS1 ScanPrecursor Ion m/z ([M+H]⁺)760.585761.588Detection of newly synthesized lipid pool (M+1).
MS2 FragmentationSelected Precursor Ion760.585761.588Isolation of the specific ion for structural analysis.
MS2 ScanCharacteristic Fragment Ion m/z (Phosphocholine headgroup)184.073184.073Confirms the identity of the lipid as a phosphatidylcholine. The label is not in the headgroup.
MS2 ScanFragment Ion m/z (Glycerol backbone + headgroup)~258.1~259.1Confirms the ¹³C label is located on the glycerol backbone of the lipid.
Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a mathematical and computational framework used to interpret the mass spectral data from isotope tracing experiments. physiology.org It is not an analytical instrument but rather a method of data analysis. The core principle of MIDA is to use the pattern of mass isotopomer frequencies in a resulting product molecule to calculate the isotopic enrichment of the "true" precursor pool from which it was synthesized. physiology.orgnih.gov

When using D-Glycerol-3-¹³C, the tracer enters metabolic pathways at the level of triose phosphates. nih.gov These labeled triose phosphates then serve as building blocks for larger molecules like glucose (via gluconeogenesis) or the glycerol backbone of lipids. MIDA leverages the statistical distribution of labeled (M+1, M+2, M+3, etc.) and unlabeled (M0) molecules of the final product to deduce the proportion of labeled molecules in the direct precursor pool. uva.nlcambridge.org

For example, in measuring gluconeogenesis, two triose phosphate molecules combine to form one glucose molecule. By analyzing the relative abundance of glucose molecules with zero (M0), one (M+1), or two (M+2) ¹³C atoms derived from the glycerol tracer, MIDA can calculate the enrichment of the hepatic triose phosphate pool. nih.gov This is a significant advantage over methods that require assumptions about precursor enrichment, which can be a major source of error. cambridge.org

Integration of Multi-Omics Data for Comprehensive Metabolic Insights

While D-Glycerol-3-¹³C tracing provides powerful insights into metabolic flux, a truly comprehensive understanding of metabolic regulation requires integrating this flux data with other "omics" datasets. nih.gov This multi-omics approach combines information from different biological layers to build a more complete picture of cellular or organismal function. researchgate.netnih.gov

Metabolic flux data from D-Glycerol-3-¹³C tracing (fluxomics) can be integrated with:

Transcriptomics (RNA-Seq): Provides data on the expression levels of genes encoding metabolic enzymes. By correlating changes in metabolic flux with changes in gene expression, researchers can identify transcriptional control points in a pathway.

Proteomics: Measures the abundance of proteins, including the enzymes that directly catalyze the metabolic reactions being traced. This can reveal post-transcriptional or translational regulation that impacts metabolic flow.

Metabolomics (Untargeted): Provides a snapshot of the relative abundance of hundreds to thousands of metabolites. plos.org Integrating flux data with global metabolite profiles can reveal how channeling a substrate through a specific pathway affects broader metabolic networks and uncovers potential allosteric regulation.

By combining these datasets, researchers can move beyond simply measuring a pathway's activity to understanding the regulatory mechanisms that govern it. nih.gov For instance, a study might find that D-Glycerol-3-¹³C tracing shows increased flux towards lipid synthesis. Integrating this with transcriptomic data could reveal that the genes for key lipogenic enzymes are upregulated, providing a mechanistic link between gene expression and metabolic output. researchgate.net This integrated systems biology approach is critical for unraveling the complex metabolic reprogramming that occurs in various physiological and disease states.

Applications of D Glycerol 3 ¹³c in Carbohydrate Metabolism Research

Elucidation of Glycolytic and Gluconeogenic Fluxes

The metabolism of glycerol (B35011) is intricately linked to the central carbohydrate pathways of glycolysis and gluconeogenesis. D-Glycerol-3-¹³C allows for the precise tracking of glycerol's entry into and movement through these pathways.

Upon entering a cell, D-Glycerol-3-¹³C is first phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP). wikipedia.orgwikipedia.org DHAP is a key intermediate that can be isomerized to glyceraldehyde-3-phosphate (GAP). wikipedia.orgwikipedia.org Both DHAP and GAP are collectively known as triose phosphates and are central to both glycolysis and gluconeogenesis. nih.gov By using D-Glycerol-3-¹³C, researchers can follow the ¹³C label as it is incorporated into these triose phosphates, providing a direct measure of glycerol's contribution to this critical metabolic pool. researchgate.netresearchgate.net This allows for the quantification of the rate at which glycerol is utilized to form these essential three-carbon intermediates.

D-Glycerol-3-¹³C is a powerful tool for measuring the rate of de novo glucose synthesis, or gluconeogenesis, from glycerol. mit.edu In this process, the ¹³C-labeled triose phosphates formed from D-Glycerol-3-¹³C are used to build new glucose molecules. nih.gov By analyzing the ¹³C enrichment in blood glucose, researchers can determine the proportion of glucose that has been newly synthesized from the administered glycerol tracer. nih.gov This is particularly important in understanding metabolic states such as fasting or diabetes, where hepatic glucose production is altered. mit.edu Studies have shown that glycerol is a significant precursor for gluconeogenesis. researchgate.net

The enzyme triose phosphate isomerase (TPI) catalyzes the interconversion of DHAP and GAP. genome.jp This reaction is crucial for both glycolysis and gluconeogenesis. The use of D-Glycerol-3-¹³C can provide insights into the activity and equilibrium of this enzyme. As the ¹³C label from D-Glycerol-3-¹³C enters the triose phosphate pool primarily as [3-¹³C]DHAP, its subsequent appearance in different positions of glucose and other metabolites can reveal the extent of "scrambling" of the carbon atoms by TPI. oup.com This information is valuable for understanding the dynamics of this key enzymatic step under various physiological and pathological conditions.

Assessing De Novo Glucose Synthesis from Glycerol Precursors

Investigation of Pentose (B10789219) Phosphate Pathway (PPP) Activity and Flux

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is a major source of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and it also produces precursors for nucleotide synthesis. libretexts.org D-Glycerol-3-¹³C has emerged as a valuable tracer for assessing hepatic PPP activity. nih.govnih.govresearchgate.net

When [U-¹³C₃]glycerol is used, it leads to the formation of [1,2,3-¹³C₃]glucose 6-phosphate. If this molecule enters the oxidative branch of the PPP, it results in the production of [1,2-¹³C₂]fructose 6-phosphate, which can then be converted to [1,2-¹³C₂]glucose. nih.gov By analyzing the specific labeling patterns in plasma glucose, researchers can quantify the flux through the PPP. nih.govnih.gov Studies have demonstrated that PPP activity often parallels the rate of lipogenesis, suggesting that a primary role of the PPP in certain conditions is to supply NADPH for fatty acid synthesis. nih.gov

The PPP is a primary pathway for the generation of NADPH. chinesechemsoc.org Other significant sources include the conversion of malate (B86768) to pyruvate (B1213749) by malic enzyme and the reaction catalyzed by isocitrate dehydrogenase in the TCA cycle. nih.gov By combining the use of D-Glycerol-3-¹³C with other isotopic tracers, it is possible to dissect the relative contributions of these different pathways to the total cellular NADPH pool. This is critical for understanding how cells maintain their redox balance and support biosynthetic processes under different metabolic demands.

Interrogation of Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular metabolism, responsible for the final oxidation of carbohydrates, fats, and proteins to produce energy. Anaplerosis is the process of replenishing TCA cycle intermediates that have been removed for biosynthesis (cataplerosis). explorationpub.comresearchgate.net D-Glycerol-3-¹³C can be used to probe these critical processes. nih.gov

A portion of the ¹³C-labeled triose phosphates derived from D-Glycerol-3-¹³C can be further metabolized to pyruvate and then enter the TCA cycle. nih.gov This can occur through pyruvate carboxylase, which converts pyruvate to oxaloacetate, a key anaplerotic reaction. oup.com The ¹³C label from glycerol will then be incorporated into various TCA cycle intermediates. By tracking the distribution of ¹³C in these intermediates and in molecules derived from them (such as glucose produced via gluconeogenesis after passage through the TCA cycle), researchers can quantify the rates of anaplerosis and cataplerosis. biorxiv.orgphysiology.org This provides a dynamic view of how the TCA cycle is being supplied with and drained of intermediates to meet the cell's metabolic needs. For instance, in gluconeogenesis, malate is a key intermediate that is transported out of the mitochondria (cataplerosis) to be converted to glucose. explorationpub.com

Research Findings Summary

Metabolic PathwayKey Findings with D-Glycerol-3-¹³C
Glycolysis/Gluconeogenesis Quantifies glycerol's contribution to the triose phosphate pool. researchgate.net Measures de novo glucose synthesis from glycerol. nih.govnih.gov Reveals the extent of carbon scrambling by triose phosphate isomerase. oup.com
Pentose Phosphate Pathway Assesses hepatic PPP activity by analyzing ¹³C labeling patterns in plasma glucose. nih.govnih.gov PPP activity often correlates with lipogenesis rates. nih.gov
TCA Cycle Traces the entry of glycerol-derived carbons into the TCA cycle via anaplerotic pathways. nih.gov Quantifies the flux of intermediates for biosynthetic purposes (cataplerosis). biorxiv.orgphysiology.org

Tracing D-Glycerol-3-¹³C Derived Carbon through Pyruvate and Acetyl-CoA

The metabolism of D-Glycerol-3-¹³C provides a unique window into the central hubs of carbohydrate metabolism, namely pyruvate and acetyl-coenzyme A (acetyl-CoA). Following its entry into the cell and phosphorylation, D-Glycerol-3-¹³C is converted to glyceraldehyde-3-phosphate, an intermediate of glycolysis. This labeled intermediate then proceeds through the glycolytic pathway to form pyruvate. The ¹³C label from D-Glycerol-3-¹³C is incorporated into the pyruvate molecule, which stands at a critical metabolic crossroads.

Pyruvate can be decarboxylated to form acetyl-CoA, which is a primary substrate for the tricarboxylic acid (TCA) cycle and a fundamental building block for the synthesis of various biomolecules. researchgate.net The detection of ¹³C-labeled acetyl-CoA and its downstream products provides direct evidence of the flux of glycerol-derived carbon into these pathways. researchgate.net For instance, in studies of brown adipocytes, the incorporation of ¹³C from labeled glucose into triglycerides was observed primarily as ¹³C3, indicating that glucose was converted to glycerol-3-phosphate for the triglyceride backbone rather than being extensively used for de novo fatty acid synthesis via acetyl-CoA. d-nb.info This highlights the utility of ¹³C tracers in dissecting the relative contributions of different substrates to lipid synthesis.

Furthermore, the analysis of ¹³C labeling patterns in metabolites of the TCA cycle, such as citrate, can reveal the entry points and relative activities of different anaplerotic and cataplerotic pathways. nih.govresearchgate.net For example, the metabolism of [U-¹³C₃]glycerol to [U-¹³C₃]pyruvate can lead to different isotopomers of TCA cycle intermediates depending on whether it enters via pyruvate carboxylase or pyruvate dehydrogenase. researchgate.net This detailed isotopic information is invaluable for constructing comprehensive metabolic flux maps.

Table 1: Key Metabolic Intermediates in Tracing D-Glycerol-3-¹³C

CompoundRole in Metabolism
D-Glycerol-3-¹³C Labeled tracer introduced into the system.
Glyceraldehyde-3-phosphate Labeled intermediate in the glycolytic pathway.
Pyruvate Key metabolic hub derived from glycolysis. researchgate.net
Acetyl-CoA Central molecule in energy metabolism and biosynthesis, derived from pyruvate. researchgate.net
Citrate The first intermediate of the TCA cycle, formed from acetyl-CoA and oxaloacetate. nih.gov

Assessment of Oxidative Metabolism Capacity

Studies have shown that fasting can stimulate the metabolism of [U-¹³C₃]glycerol through the TCA cycle. nih.gov The detection of doubly ¹³C-labeled glycerol moieties in triglycerides confirms the passage of the labeled carbon through the TCA cycle, providing a quantitative measure of this metabolic route. nih.gov This approach has been instrumental in understanding how different nutritional states affect hepatic metabolism. nih.gov

Moreover, deviations from normal metabolic patterns, as revealed by ¹³C tracer analysis, can be indicative of mitochondrial dysfunction. nih.gov For example, altered labeling patterns in glucose derived from [U-¹³C₃]glycerol can signal changes in the relative fluxes through gluconeogenesis and the TCA cycle, which are often associated with metabolic diseases like non-alcoholic fatty liver disease (NAFLD). nih.gov

Interconnections with Other Central Carbon Metabolic Pathways

The metabolism of D-Glycerol-3-¹³C is intricately linked with several other central carbon metabolic pathways, providing a tool to probe their interactions. Central carbon metabolism comprises a network of interconnected pathways, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, that are fundamental for cellular growth and maintenance. nih.gov

The labeled carbon from D-Glycerol-3-¹³C, after being converted to intermediates of glycolysis, can be shunted into the PPP. The PPP is a crucial pathway for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. d-nb.info The analysis of ¹³C labeling patterns in glucose and its derivatives can reveal the activity of the PPP relative to glycolysis. nih.gov For instance, the ratio of different ¹³C₂-labeled glucose isotopomers can serve as an index of hepatic PPP activity. nih.gov

Applications of D Glycerol 3 ¹³c in Lipid Metabolism Research

Analysis of Glycerolipid and Phospholipid Biosynthesis

D-Glycerol-3-¹³C serves as a fundamental tracer for elucidating the synthesis of glycerolipids and phospholipids (B1166683). By introducing this labeled glycerol (B35011), researchers can follow its metabolic fate as it becomes the backbone of more complex lipid molecules.

Tracing Glycerol Backbone Incorporation into Complex Lipids

The primary application of D-Glycerol-3-¹³C is in tracing the direct incorporation of the glycerol backbone into complex lipids such as triacylglycerols (TAGs) and phospholipids. researchgate.netresearchgate.netnih.govresearchgate.net Following its entry into the cell, D-Glycerol-3-¹³C is phosphorylated to glycerol-3-phosphate (G3P). wikipedia.orgnih.gov This G3P molecule then undergoes sequential acylation reactions catalyzed by enzymes like glycerol-3-phosphate acyltransferase (GPAT) and acylglycerophosphate acyltransferase (AGPAT) to form phosphatidic acid (PA), a key intermediate in the synthesis of many glycerolipids. aocs.orgnih.govscielo.br

From phosphatidic acid, the pathway branches. Dephosphorylation of PA yields diacylglycerol (DAG), which can then be further acylated to form TAG. oup.com Alternatively, PA can be used in the synthesis of various phospholipids, which are essential components of cellular membranes. aocs.org By using ¹³C-labeled glycerol, scientists can quantify the rate of de novo synthesis of these lipids and understand how different cellular conditions or genetic modifications affect these pathways. oup.comnih.govoup.com For example, studies have used [U-¹³C₃]glycerol to demonstrate that direct incorporation is a major pathway for triglyceride synthesis. nih.gov

De Novo Synthesis of Fatty Acids (Indirectly via Glycerol-Derived Acetyl-CoA)

While D-Glycerol-3-¹³C primarily traces the glycerol backbone, it can also provide indirect information about de novo fatty acid synthesis. biorxiv.org Glycerol can be metabolized through glycolysis to produce pyruvate (B1213749), which is then converted to acetyl-CoA in the mitochondria. wikipedia.org This acetyl-CoA can be used as a building block for the synthesis of new fatty acids. nih.govwikipedia.org These newly synthesized fatty acids can then be esterified to a glycerol backbone to form complex lipids.

When [U-¹³C₃]glycerol is used, the ¹³C labels can be tracked through these metabolic conversions. The appearance of ¹³C in the fatty acid chains of lipids indicates that the labeled glycerol was first catabolized and then its carbon atoms were used for de novo lipogenesis. biorxiv.org This allows researchers to assess the relative contributions of direct glycerol incorporation versus the use of glycerol-derived carbons for fatty acid synthesis under various metabolic states. physiology.org

Quantification of Triacylglycerol (TAG) Synthesis and Turnover Rates

D-Glycerol-3-¹³C is instrumental in quantifying the dynamic processes of triacylglycerol (TAG) synthesis and turnover. By introducing a pulse of labeled glycerol, researchers can measure the rate at which new TAG molecules are synthesized and subsequently broken down. researchgate.netresearchgate.netnih.gov This is achieved by tracking the appearance and disappearance of the ¹³C label in the glycerol backbone of the TAG pool over time using mass spectrometry. nih.govahajournals.org This technique provides valuable data on how various physiological and pathological conditions, such as fasting or obesity, affect TAG metabolism. nih.gov

Differential Roles of Diacylglycerol Acyltransferases (DGAT1 and DGAT2)

The final step in TAG synthesis is catalyzed by two distinct enzymes: diacylglycerol acyltransferase 1 (DGAT1) and diacylglycerol acyltransferase 2 (DGAT2). ahajournals.orgaocs.org These enzymes, despite catalyzing the same reaction, have different physiological roles. Studies using ¹³C-labeled glycerol have been crucial in dissecting the specific functions of DGAT1 and DGAT2. nih.govresearchgate.net

EnzymePrimary Role in TAG Synthesis
DGAT1 Primarily involved in the re-esterification of fatty acids from existing lipid stores. ahajournals.org
DGAT2 Crucial for the synthesis of TAG from de novo synthesized diacylglycerol via the glycerol-3-phosphate pathway. researchgate.netresearchgate.net

Examination of Glyceroneogenesis Pathways

Glyceroneogenesis is a metabolic pathway that synthesizes glycerol-3-phosphate from precursors other than glucose or glycerol, such as pyruvate, lactate (B86563), and certain amino acids. researchgate.net This pathway is particularly important in adipose tissue and the liver during times of fasting to provide the glycerol backbone for TAG synthesis when glucose levels are low. physiology.orgphysiology.org

D-Glycerol-3-¹³C can be used to study glyceroneogenesis, often in conjunction with other labeled substrates like deuterated water (²H₂O). researchgate.net When [U-¹³C₃]glycerol is administered, it can enter the gluconeogenic pathway and be converted to glucose. nih.gov However, intermediates of this pathway can also be shunted towards glyceroneogenesis. For example, the conversion of labeled glycerol to pyruvate and its subsequent re-incorporation into the glycerol backbone of TAG, which can be distinguished by the labeling pattern, provides a measure of glyceroneogenic flux. nih.gov Studies in humans have shown that glyceroneogenesis can be a major contributor to the glycerol backbone of hepatic triacylglycerols. researchgate.net The use of [U-¹³C₃]glycerol has revealed that metabolism through the TCA cycle prior to incorporation into triglycerides is enhanced in conditions like fatty liver disease. nih.gov

Studies on Lipid Droplet Dynamics and Biogenesis (via tracer incorporation)

Lipid droplets are cellular organelles responsible for storing neutral lipids, primarily TAGs and sterol esters. annualreviews.orgnih.gov The formation, or biogenesis, of lipid droplets is a dynamic process that begins at the endoplasmic reticulum. nih.govnih.gov D-Glycerol-3-¹³C is a valuable tracer for studying these dynamics.

By tracking the incorporation of the ¹³C-labeled glycerol backbone into the TAGs that constitute the core of lipid droplets, researchers can monitor the rate of lipid droplet formation and expansion. nih.gov This allows for the investigation of how different proteins and cellular conditions regulate the biogenesis and turnover of these important organelles. For example, studies can assess the impact of knocking down key proteins involved in lipid droplet formation, such as those in the GPAT family, on the incorporation of labeled glycerol into the lipid droplet fraction. nih.govacs.org This approach provides quantitative data on the flux of newly synthesized lipids into storage, shedding light on the mechanisms that govern cellular lipid homeostasis and the development of lipid-related metabolic diseases. ahajournals.org

Role of D Glycerol 3 ¹³c in Energy Metabolism and Redox State Studies

Elucidation of the Glycerol-3-Phosphate Shuttle Dynamics

The glycerol-3-phosphate (G3P) shuttle is a vital mechanism for transporting reducing equivalents from the cytosol into the mitochondria for energy production. wikipedia.orgresearchgate.net D-Glycerol-3-¹³C is instrumental in studying the kinetics and regulation of this shuttle.

Cytosolic and Mitochondrial Glycerol-3-Phosphate Dehydrogenases (GPD1/GPD2) Activity

The G3P shuttle involves the coordinated action of two enzymes: cytosolic glycerol-3-phosphate dehydrogenase (GPD1) and mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). nih.gov

GPD1 (Cytosolic): This enzyme catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP) to glycerol-3-phosphate, utilizing NADH produced during glycolysis and thereby regenerating NAD+ in the cytosol. wikipedia.orgmedchemexpress.com Studies using ¹³C-labeled glycerol (B35011) have demonstrated the activity of this pathway in various cell types, including neurons and cancer cells. nih.govnih.govnih.gov

GPD2 (Mitochondrial): Located on the inner mitochondrial membrane, GPD2 oxidizes glycerol-3-phosphate back to DHAP. wikipedia.orgnih.gov This reaction is coupled with the reduction of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) to FADH₂. wikipedia.org Research has shown that GPD2 is a rate-limiting step in the G3P shuttle and its activity can differ between species and cell types, influencing their metabolic adaptations. biorxiv.org

The use of D-Glycerol-3-¹³C allows for the direct measurement of the flux through this shuttle by tracking the appearance of the ¹³C label in downstream metabolites. This provides a quantitative measure of the combined activity of GPD1 and GPD2.

Transfer of Reducing Equivalents (NADH to FADH₂) to the Electron Transport Chain

A key function of the G3P shuttle is the transfer of reducing equivalents from cytosolic NADH to mitochondrial FADH₂. wikipedia.org While the inner mitochondrial membrane is impermeable to NADH, the G3P shuttle provides an effective route for these electrons to enter the electron transport chain (ETC). wikipedia.org

Assessment of NAD+/NADH Redox Balance and Cellular Energy Status

The ratio of NAD+ to NADH is a critical indicator of the cellular redox state and plays a central role in regulating metabolic pathways. wikipedia.org The G3P shuttle directly influences this balance by oxidizing cytosolic NADH to NAD+. wikipedia.org

By using D-Glycerol-3-¹³C and analyzing the isotopic enrichment in related metabolites, researchers can infer changes in the NAD+/NADH ratio. nih.gov For instance, an increased flux through the G3P shuttle, as traced by the labeled glycerol, would suggest a higher rate of NADH oxidation in the cytosol, which is essential for sustaining high rates of glycolysis. nih.gov This is particularly important in cells with high energy demands or under specific conditions like anaerobic growth in yeast, where the G3P shuttle is crucial for redox balancing. embopress.orgasm.org

D Glycerol 3 ¹³c in Investigating Amino Acid and Macromolecule Biosynthesis

Tracing Glycerol (B35011) Carbon Flow into De Novo Amino Acid Synthesis

Glycerol, a key intermediate in metabolism, can be converted into glucose or enter the glycolytic pathway. nih.govlibretexts.org This positions it as a precursor for the synthesis of nonessential amino acids (NEAAs). researchgate.net Studies utilizing ¹³C-labeled glycerol have provided definitive evidence of its role as a substrate for the production of these crucial building blocks of proteins. researchgate.net

Glucogenic Amino Acid Production (e.g., Alanine (B10760859), Serine, Glycine (B1666218), Aspartate, Glutamate)

The carbon backbone of glycerol can be traced into several glucogenic amino acids, which can be converted to glucose. The process begins with the conversion of glycerol to glyceraldehyde-3-phosphate, an intermediate in glycolysis. nih.gov From here, the metabolic pathways diverge to form various amino acids.

Alanine: Pyruvic acid, derived from the glycolytic breakdown of glycerol, can be converted to alanine through a transamination reaction. agriculturejournals.cz

Serine and Glycine: 3-phosphoglycerate, another glycolytic intermediate, is the starting point for serine biosynthesis. agriculturejournals.cznih.gov Serine can then be converted to glycine. agriculturejournals.cznih.gov Research in human lung carcinoma cells has shown the de novo synthesis of serine and glycine from glucose-derived glycerol. biorxiv.orgbiorxiv.org

Aspartate and Glutamate (B1630785): The carbon from glycerol can enter the tricarboxylic acid (TCA) cycle. Intermediates from this cycle, such as oxaloacetate and α-ketoglutarate, serve as the direct precursors for the synthesis of aspartate and glutamate, respectively. researchgate.net Studies in chicken embryos have demonstrated that dosing with [¹³C₃]glycerol leads to significant labeling of alanine, aspartate, and glutamate. researchgate.net Similarly, in human liver studies, the incorporation of ¹³C from glycerol into glutamate has been observed, indicating its entry into the TCA cycle. nih.gov

The following table summarizes the key metabolic precursors for these amino acids derived from glycerol metabolism:

Amino AcidKey Precursor from Glycerol Metabolism
Alanine Pyruvate (B1213749)
Serine 3-Phosphoglycerate
Glycine Serine
Aspartate Oxaloacetate (from TCA cycle)
Glutamate α-Ketoglutarate (from TCA cycle)

Interplay between Glycerol Metabolism and Amino Acid Pools

The use of D-Glycerol-3-¹³C highlights the dynamic relationship between glycerol metabolism and the cellular pools of amino acids. The extent to which glycerol-derived carbons are incorporated into amino acids can be influenced by the metabolic state of the cell or organism. For instance, in certain cancer cells, there is a notable flow of carbon from glucose (which can be converted to glycerol) to lactate (B86563) and certain amino acids, reflecting the metabolic reprogramming characteristic of cancer. biorxiv.orgbiorxiv.org

Furthermore, the contribution of glycerol to amino acid synthesis can be significant. In chicken embryos, the synthesis of nonessential amino acids from glycerol was found to be higher in later stages of development. researchgate.net This indicates that the demand for these amino acids and the substrates used for their synthesis can change during different physiological states. The interplay is not unidirectional; amino acids can also be catabolized to provide intermediates for gluconeogenesis, a pathway for which glycerol is also a primary substrate. nih.govphysiology.org This metabolic flexibility is crucial for maintaining cellular homeostasis.

Investigation of Hepatic De Novo Glutathione (B108866) Synthesis

Glutathione, a critical antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine. researchgate.netnih.gov Given that glycerol can be a precursor for both glutamate and glycine, its potential contribution to the synthesis of glutathione in the liver has been a subject of investigation. researchgate.netnih.gov

Recent studies have provided the first direct evidence of glycerol's incorporation into glutathione in the human liver. researchgate.netnih.gov By administering [U-¹³C₃]glycerol to subjects, researchers were able to detect ¹³C-labeled glutamate and glycine within the glutathione molecule. researchgate.netnih.gov This confirmed that the carbon backbone of glycerol flows through metabolic pathways leading to the synthesis of these amino acid components, which are then assembled into glutathione. researchgate.netnih.gov

The labeling patterns observed in the glutamate and glycine moieties of glutathione were consistent with the patterns found in the corresponding free amino acid pools in the liver. researchgate.netnih.gov This indicates that the newly synthesized, ¹³C-labeled amino acids derived from glycerol readily enter the pathway for de novo glutathione synthesis. Interestingly, some research suggests that the rate of newly synthesized glutathione from glycerol may be altered in the presence of liver pathologies. researchgate.netnih.gov

The following table displays data from a study investigating the incorporation of [U-¹³C₃]glycerol into hepatic metabolites, including the amino acid components of glutathione.

MetaboliteRelative Concentration (Normalized)¹³C Enrichment (%)
Glycine 1.005.2
Glutamate 3.503.8
Glutathione 10.21.5
Data adapted from studies on human liver extracts following [U-¹³C₃]glycerol administration. The relative concentrations are normalized to glycine, and enrichment reflects the percentage of the metabolite pool that is ¹³C-labeled.

Studies on Polyketide Biosynthesis Pathways (e.g., in microorganisms)

Polyketides are a diverse class of natural products synthesized by microorganisms, many of which have important medicinal properties. conicet.gov.ar Their biosynthesis involves the sequential condensation of small carboxylic acid units, a process carried out by large enzyme complexes called polyketide synthases (PKSs). nih.gov

Isotopic labeling studies, including those with ¹³C-labeled glycerol, have been instrumental in unraveling the biosynthetic origins of the carbon atoms in polyketide structures. researchgate.net Glycerol-derived units can be incorporated into polyketide chains in several ways: as starter units, extender units, or as branches on the main chain. researchgate.net

For example, research has shown that the methoxyacetyl group in the polyketide ansamitocin P-3 is derived from a triose phosphate (B84403), a direct product of glycerol metabolism. nih.gov In another instance, feeding experiments with [1,3-¹³C₂]glycerol helped to hypothesize that a four-carbon unit in salinosporamide A originates from a sugar metabolite. nih.gov These studies demonstrate that glycerol metabolism can provide unique building blocks for the biosynthesis of complex polyketides, expanding the structural diversity of these natural products. The ability to trace the flow of ¹³C from glycerol into the final polyketide product provides invaluable insights into the enzymatic mechanisms of PKSs and the metabolic pathways that supply their substrates. researchgate.netnih.gov

Advanced Methodologies and Computational Approaches for D Glycerol 3 ¹³c Data

Refinement of Quantitative ¹³C-MFA Modeling and Algorithms

Quantitative ¹³C-MFA has become a cornerstone technique for determining intracellular metabolic fluxes. d-nb.inforesearchgate.net The precision and accuracy of this method depend heavily on the underlying mathematical models and the computational algorithms used to solve them. Continuous refinement in these areas is expanding the scope and reliability of ¹³C-MFA.

Network Reconstruction and Constraint-Based Models

The foundation of any ¹³C-MFA is the metabolic network model, which represents the biochemical reactions occurring within the cell. d-nb.info The accuracy of the flux calculations is directly tied to the completeness and correctness of this network.

Network reconstruction is the process of defining the scope of the model, which includes all relevant biochemical reactions and their stoichiometry. d-nb.inforesearchgate.net This process often starts with genome-scale metabolic models (GEMs) which are then reduced to core models relevant to the specific experimental conditions and tracer used. researchgate.net For example, in studies of Pichia pastoris metabolizing glycerol (B35011), a genome-scale model was reduced to a core model to reliably estimate fluxes. researchgate.net

Constraint-based models are then applied to this network. These models use fundamental principles, like the conservation of mass at a metabolic steady state (where the production rate of a metabolite equals its consumption rate), to constrain the possible values of the metabolic fluxes. nih.govresearchgate.net The isotopic labeling data from D-Glycerol-3-¹³C provides additional, crucial constraints that allow for the precise determination of intracellular fluxes that would otherwise be unidentifiable. researchgate.net The combination of stoichiometric constraints and isotope labeling data significantly improves the resolution and reliability of the flux map. researchgate.netresearchgate.net

Development of Novel Isotopic Labeling Strategies with D-Glycerol-3-¹³C Derivatives

The design of the labeling experiment itself is a critical factor that determines the quality and precision of the resulting flux data. nih.gov The choice of isotopic tracer, or combination of tracers, can be optimized to probe specific areas of metabolism.

Combined Tracers (e.g., with ¹³C-glucose, ²H₂O)

While D-Glycerol-3-¹³C is a valuable tracer, its utility can be enhanced by using it in combination with other isotopic tracers. This approach, known as parallel labeling experiments, can resolve fluxes with greater precision than experiments using a single tracer. nih.gov

D-Glycerol-3-¹³C and ¹³C-glucose: Using glycerol and glucose tracers in parallel experiments can provide a more comprehensive view of central carbon metabolism. For instance, ¹³C-glucose tracers are particularly effective for determining fluxes in the upper parts of metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). d-nb.info In contrast, a tracer like [1,3-¹³C]glycerol has been shown to resolve key fluxes with high precision in organisms like E. coli. nih.gov Combining these tracers allows for a more robust analysis across the entire central carbon network.

D-Glycerol-3-¹³C and ²H₂O (Deuterated Water): The use of ²H₂O as a co-tracer can provide complementary information. While ¹³C tracers track the flow of carbon atoms, ²H tracers can offer insights into the metabolism of other molecules, such as NADPH, in different cellular compartments. d-nb.info However, the interpretation of deuterium (B1214612) labeling data is often more complex due to significant kinetic isotope effects, which are generally negligible for ¹³C tracers. d-nb.info

The rationale for using combined tracers is that different tracers generate distinct labeling patterns in downstream metabolites, and by fitting the model to multiple, diverse datasets, the flux solution space is more tightly constrained, leading to more precise and reliable flux estimates. nih.gov

Site-Specific vs. Uniform Labeling Approaches

The choice between using a site-specifically labeled tracer, like D-Glycerol-3-¹³C, and a uniformly labeled tracer (e.g., [U-¹³C]glycerol) depends on the specific metabolic pathways of interest.

Site-Specific Labeling (e.g., D-Glycerol-3-¹³C): In this approach, the ¹³C atom is located at a known, specific position on the molecule. This is highly advantageous for tracing the fate of particular carbon atoms through metabolic pathways. For example, using [1,3-¹³C]glycerol in E. coli was effective in resolving fluxes with high precision. nih.gov Similarly, using [1,3-¹³C]-glycerol was instrumental in revising assumptions about the metabolic operation in P. pastoris. researchgate.net The distinct labeling patterns generated by site-specific tracers are crucial for resolving fluxes at key branch points and in cyclical pathways. nih.gov

The strategic selection of a tracer is a critical aspect of experimental design. While uniformly labeled substrates are valuable, site-specific tracers like D-Glycerol-3-¹³C often provide more detailed information, enabling the resolution of specific fluxes with greater accuracy. nih.gov In many cases, a combination of different specifically labeled tracers in parallel experiments yields the most precise flux estimations. nih.govnih.gov

Statistical Analysis and Interpretation of Complex Isotopomer Data

Once fluxes are calculated, a rigorous statistical analysis is essential to determine the reliability of the results. This involves assessing how well the calculated fluxes explain the experimental data and quantifying the uncertainty associated with each flux value.

The primary steps in the statistical analysis include:

Goodness-of-Fit Analysis: This is used to evaluate how well the simulated labeling patterns (based on the calculated fluxes) match the experimentally measured isotopomer data. A common method is the chi-squared (χ²) test. If the model provides a good fit to the data, the sum of squared residuals (SSR) between the measured and simulated data will fall within a statistically acceptable range. d-nb.info A poor fit may indicate errors in the metabolic network model or in the experimental measurements. d-nb.info

Confidence Intervals: Flux estimations are not single-point values but rather ranges within which the true flux is likely to lie. Calculating confidence intervals (e.g., 95% confidence intervals) is crucial for understanding the precision of each estimated flux. d-nb.inforesearchgate.net A narrow confidence interval indicates a precisely determined flux, while a wide interval suggests that the flux is poorly resolved by the available data.

Sensitivity Analysis: This involves assessing how sensitive the calculated fluxes are to variations in the experimental data or model parameters. This helps to identify which measurements are most critical for determining specific fluxes and can guide future experimental designs.

D Glycerol 3 ¹³c in Specific Biological Systems and Mechanistic Studies

Investigations in Microbial Metabolism

Stable isotope tracing with molecules like D-Glycerol-3-¹³C is a cornerstone of metabolic flux analysis, offering a detailed view of how microorganisms process carbon sources.

Yeast (e.g., Saccharomyces cerevisiae) Metabolic Engineering for Byproduct Production

Saccharomyces cerevisiae, or baker's yeast, is a key organism in industrial biotechnology. A significant challenge in optimizing processes like ethanol (B145695) fermentation is the formation of glycerol (B35011) as a major byproduct. nih.gov This occurs as a mechanism to reoxidize cytosolic NADH to NAD+, which is essential for maintaining the redox balance, particularly under anaerobic conditions. nih.gov

Metabolic engineering strategies aim to redirect the carbon flux away from glycerol production to increase the yield of desired products like ethanol. nih.gov This often involves manipulating the genes responsible for glycerol synthesis, such as GPD1 and GPD2, which encode for glycerol-3-phosphate dehydrogenase. nih.gov For instance, a gpd2 mutant strain showed a 40% reduction in glycerol yield and an 8% increase in ethanol yield under anaerobic conditions. nih.gov

Conversely, some metabolic engineering efforts focus on enhancing glycerol production itself. By inactivating the gene TPI1 (triose phosphate (B84403) isomerase), the carbon flow is directed towards dihydroxyacetone phosphate (DHAP), which is then converted to glycerol. nih.gov A quadruple mutant (tpi1Δ nde1Δ nde2Δ gut2Δ) was developed to prevent mitochondrial reoxidation of cytosolic NADH, enabling the mutant to grow on glucose as the sole carbon source while producing significant amounts of glycerol. nih.gov This engineered strain could produce over 200 g/L of glycerol from 400 g/L of glucose in aerated batch cultures. nih.gov

Table 1: Glycerol Production in Engineered S. cerevisiae Strains

Strain/Condition Key Genetic Modification(s) Glycerol Yield/Concentration Reference
Wild-type (anaerobic) None Baseline formation nih.gov
gpd2 mutant (anaerobic) Deletion of GPD2 40% reduction in yield nih.gov
tpi1Δ mutant Deletion of TPI1 Up to 5 g/L nih.gov
tpi1Δ nde1Δ nde2Δ gut2Δ mutant Quadruple deletion Over 200 g/L nih.gov
Overexpression of GPD1 Increased GPD1 expression Increased production nih.gov

This table summarizes the impact of various genetic modifications on glycerol production in S. cerevisiae, highlighting different strategies to either minimize or maximize its synthesis.

Bacterial Metabolism (e.g., Escherichia coli, Mycobacteria) and Adaptation

Escherichia coli

Escherichia coli is another versatile microorganism used in biotechnology. While traditionally considered to metabolize glycerol only under respiratory conditions, recent studies have shown its capability for fermentative growth on glycerol in the absence of external electron acceptors. nih.gov Using ¹³C-labeled glycerol, researchers have identified ethanol, succinic acid, acetic acid, and formic acid as the primary products of this fermentation. nih.gov

Metabolic engineering of E. coli has been employed to improve the production of various chemicals from glycerol. For instance, ¹³C-Metabolic Flux Analysis (¹³C-MFA) using [1,3-¹³C]glycerol helped identify bottlenecks in the bioconversion of glycerol to acetol. nih.gov By overexpressing key enzymes and optimizing pathways, a strain was developed that produced 2.81 g/L of acetol, a 3.1-fold increase compared to the initial strain. nih.gov

Mycobacteria

In Mycobacterium tuberculosis, the causative agent of tuberculosis, understanding its metabolism is crucial for developing new drugs. ¹³C-MFA with labeled glycerol has been instrumental in elucidating the central carbon metabolism of this pathogen, especially at slow growth rates that mimic conditions during infection. nih.govnih.gov These studies have revealed that isocitrate lyase (ICL), a key enzyme of the glyoxylate (B1226380) shunt, is essential for the adaptation of Mycobacterium bovis BCG to slow growth in a glycerol-limited environment. nih.gov

Tracer experiments using [¹³C₃]glycerol have shown that mycobacteria can co-metabolize multiple carbon sources simultaneously, such as glycerol and oleic acid, without significant compartmentalization of their metabolism. embopress.org This metabolic flexibility, involving the partitioning of flux between the TCA cycle and the glyoxylate shunt, is critical for the survival of M. tuberculosis within the host. embopress.org

Table 2: Metabolic Flux Analysis Findings in Bacteria Using Labeled Glycerol

Organism Tracer Key Finding Reference
Escherichia coli [U-¹³C]-glycerol Identified ethanol, succinate, acetate, and formate (B1220265) as fermentation products. nih.gov
Escherichia coli [1,3-¹³C]glycerol Guided metabolic engineering to increase acetol production 3.1-fold. nih.gov
Mycobacterium bovis BCG [¹³C₃]glycerol Demonstrated the essentiality of isocitrate lyase for slow growth on glycerol. nih.gov
Mycobacterium tuberculosis [¹³C₃]glycerol Revealed co-metabolism of glycerol and oleic acid, highlighting metabolic flexibility. embopress.org

This table showcases key research findings from metabolic flux analysis studies in E. coli and Mycobacteria using ¹³C-labeled glycerol to trace metabolic pathways.

Analysis in Isolated Cell Systems and Tissues

The use of D-Glycerol-3-¹³C extends to understanding the complex metabolic networks in mammalian cells and tissues, providing insights into diseases like obesity and diabetes.

Mammalian Hepatocyte Metabolism

The liver plays a central role in glucose and lipid homeostasis. Glycerol, derived from the breakdown of triglycerides, is a key substrate for hepatic gluconeogenesis (the production of glucose) and for the re-esterification of fatty acids into triacylglycerols (TAGs). ucl.ac.ukbioscientifica.com

Studies using infusions of [1,3-¹³C]glycerol in mouse models of non-alcoholic fatty liver disease (NAFLD) have shown that diet-induced obesity increases glycerol turnover and its partitioning into both systemic glucose and hepatic TAGs. ucl.ac.uk This indicates that in conditions of metabolic stress, the liver's handling of glycerol is significantly altered. ucl.ac.uk

Further investigations in isolated hepatocytes using [U-¹³C₃]-glycerol have delineated the pathways of glycerol-mediated gluconeogenesis. biorxiv.orgbiorxiv.org These studies confirmed that glycerol is first phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase. biorxiv.org The G3P can then either enter the gluconeogenic pathway via conversion to dihydroxyacetone phosphate (DHAP) or be used for lipid synthesis. bioscientifica.com The discovery of a mammalian glycerol-3-phosphate phosphatase (G3PP) has introduced a new layer of regulation, as this enzyme can hydrolyze G3P back to glycerol, thereby controlling the flux through glycolysis, gluconeogenesis, and lipogenesis. pnas.orgnih.gov

Adipocyte Metabolic Dynamics

Adipocytes, or fat cells, are the primary storage sites for triglycerides. The release of glycerol from adipocytes is a critical step in mobilizing energy stores. pnas.org While adipocytes have low glycerol kinase activity, meaning they don't typically utilize the glycerol they release, the dynamics of glycerol transport are crucial. bioscientifica.com

Dynamic ¹³C metabolic flux analysis (¹³C-DMFA) in cultured adipocytes, such as 3T3-L1 cells, has been used to study the acute response to insulin (B600854). nih.gov Although these studies primarily used labeled glucose, the principles of tracing carbon flux apply to understanding how glycerol metabolism is integrated. Insulin stimulation rapidly increases glucose uptake, which is then shunted into various pathways, including the synthesis of the glycerol-3-phosphate backbone required for triglyceride synthesis. researchgate.net The regulation of these fluxes is complex, suggesting that glucose catabolism is not merely a passive process driven by uptake but is actively regulated to meet the cell's metabolic needs.

Pancreatic β-Cell Metabolism and Regulation

Pancreatic β-cells are responsible for producing and secreting insulin in response to elevated blood glucose levels. This process, known as glucose-stimulated insulin secretion (GSIS), is tightly linked to the cell's metabolic state. sochob.cl

Metabolic studies have shown that glucose metabolism in β-cells generates signaling molecules that trigger insulin exocytosis. sochob.cl Glycerol metabolism is intertwined with these signaling pathways. Glucose-derived glycerol-3-phosphate is a precursor for the synthesis of lipids, and lipid-derived signaling molecules, such as monoacylglycerol (MAG), can amplify the insulin secretion signal. sochob.cl

The enzyme glycerol-3-phosphate phosphatase (G3PP) has also been identified as a key regulator in β-cells. pnas.org By controlling the levels of G3P, G3PP influences glycolysis, glucose oxidation, and glycerolipid synthesis, thereby modulating insulin secretion. pnas.org Overexpression of G3PP in β-cells was found to curtail GSIS, highlighting its role in metabolic signaling. pnas.org Experiments in β-cell lines have demonstrated that expressing glycerol kinase, which is not normally present, is sufficient to confer glycerol-stimulated insulin secretion, providing direct proof that the metabolism of a fuel source drives the insulin release process. diabetesjournals.org

Cancer Cell Metabolism and Warburg Effect

The Warburg effect describes the phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of sufficient oxygen for oxidative phosphorylation. wikipedia.orgimrpress.com This metabolic shift, also known as aerobic glycolysis, is a hallmark of many cancer cells and is thought to provide a proliferative advantage by supplying the necessary building blocks for biomass production, such as nucleotides, lipids, and nonessential amino acids. biomolther.orgmdpi.com Glycerol, as a precursor for lipid synthesis, is one of these crucial biosynthetic intermediates. biomolther.org

While direct studies focusing on D-Glycerol-3-¹³C to probe the Warburg effect are not extensively detailed in the provided research, the use of stable isotope tracers like ¹³C-labeled glucose and glycerol has been instrumental in understanding the metabolic reprogramming in cancer cells. Isotope tracing experiments allow for the quantification of metabolic fluxes and reveal how nutrients are utilized differently in cancerous versus normal cells. nih.govmit.edu

In human lung carcinoma (A549) cells, kinetic isotope tracing with [¹³C₆]glucose revealed a significant "glycerogenic flow," where a notable portion of glucose is converted and exported from the cell as glycerol. biorxiv.org This production of glycerol is considered a significant pathway for processing the excess glucose taken up by the cells, alongside lactate (B86563) production. biorxiv.org This highlights a key aspect of the Warburg effect: the diversion of glycolytic intermediates to support anabolic processes.

Furthermore, studies using uniformly ¹³C-labeled glycerol ([U-¹³C] glycerol) in kidney cancer cells have been employed to assess metabolic pathways such as gluconeogenesis. nih.gov The ability to trace the fate of the glycerol backbone into other metabolites is crucial for building a comprehensive picture of cancer cell metabolism. For instance, in kidney cancer, the expression of enzymes in the glycerol-3-phosphate shuttle, which links glycolysis, oxidative phosphorylation, and lipid metabolism, is altered. nih.gov Specifically, in certain kidney cancers, the expression of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) is reduced, which can affect the balance of glycolysis and mitochondrial respiration. nih.gov Isotope-based metabolic flux analysis using [U-¹³C] glucose in renal carcinoma cells helps to quantitatively assess the coupling of the cytosolic and mitochondrial parts of this shuttle, revealing how metabolic pathways are rewired in cancer. nih.gov

These findings collectively underscore that the metabolic reprogramming in cancer, characterized by the Warburg effect, involves not just increased lactate production but also the channeling of glucose carbon into other critical metabolites like glycerol to support proliferation. biorxiv.org The use of ¹³C-labeled tracers is essential for dissecting these complex metabolic networks. nih.govbiorxiv.org

Table 1: Metabolic Contributions in A549 Human Lung Carcinoma Cells

MetaboliteParameterValueConditionSource
Glycerol% of total 3C export5.46 ± 3.53 %Normoxia biorxiv.org
Lactate% of total 3C export74.4 ± 2.65 %Normoxia biorxiv.org
Glycerol% Average ¹³C in filtrate43.14 ± 1.45 %Normoxia biorxiv.org
Lactate% Average ¹³C in filtrate81.67 ± 0.91 %Normoxia biorxiv.org

Fibroblast Metabolic Phenotyping

Metabolic phenotyping using stable isotopes provides critical insights into the functional state of cells, including fibroblasts, under various physiological and pathological conditions. Studies have shown that fibroblasts, far from being metabolically quiescent, exhibit high metabolic activity directed towards self-preservation and functions like extracellular matrix synthesis. plos.org Isotope tracing with ¹³C-labeled substrates is a key technique for characterizing the metabolic pathways in these cells. plos.orgahajournals.org

In studies of pulmonary hypertension, where fibroblast proliferation is a key pathological feature, metabolic reprogramming towards aerobic glycolysis has been identified. ahajournals.org Tracing experiments using U-¹³C-glucose in adventitial fibroblasts from pulmonary hypertension models confirmed a significant increase in glucose uptake and the generation of ¹³C-labeled lactate, a hallmark of glycolytic reprogramming. ahajournals.org Furthermore, analyses of glycolytic intermediates, including glyceraldehyde 3-phosphate, showed increased production in these diseased fibroblasts. ahajournals.org

Quiescent primary human fibroblasts, when induced into quiescence by contact inhibition, surprisingly maintain high metabolic rates. plos.org By tracing the metabolism of [U-¹³C]-glucose, researchers found that the unlabeled pools of glycolytic intermediates, including dihydroxyacetone phosphate (DHAP), were converted into fully ¹³C-labeled forms at rates similar to those in proliferating cells. plos.org This indicates that even non-proliferating fibroblasts actively utilize glucose through central carbon metabolism. plos.org

Comparative studies between closely related species have also utilized metabolic phenotyping of fibroblasts to understand metabolic adaptations. A study comparing skin fibroblasts from the temperate-adapted brown hare (Lepus europaeus) and the cold-adapted mountain hare (Lepus timidus) revealed species-specific differences in glycerol-3-phosphate (G3P) metabolism. biorxiv.orgtuni.fi Using ¹³C glucose tracing, researchers observed that the flux of glucose to G3P was significantly higher in mountain hare fibroblasts. biorxiv.org This was supported by the finding that the proportion of labeled DHAP, the precursor to G3P, was also higher in mountain hare cells. biorxiv.org This suggests an enhanced activity of the G3P shuttle, which is involved in transferring reducing equivalents from the cytosol to the mitochondria. biorxiv.orgtuni.fi

Table 2: Glucose-to-G3P Flux in Hare Fibroblasts

SpeciesMetaboliteObservationSource
Mountain Hare (Lepus timidus)Glycerol-3-Phosphate (G3P)Significantly higher flux of glucose to G3P. biorxiv.org
Brown Hare (Lepus europaeus)Glycerol-3-Phosphate (G3P)Lower flux of glucose to G3P compared to Mountain Hare. biorxiv.org
Mountain Hare (Lepus timidus)Dihydroxyacetone-Phosphate (DHAP)Higher proportion of labeled DHAP from ¹³C-glucose. biorxiv.org

Studies in In Vivo Animal Models

Drosophila melanogaster Lipid Turnover Studies

The fruit fly, Drosophila melanogaster, is a powerful model organism for studying lipid metabolism due to the high conservation of metabolic genes and analogous organ systems with humans. biorxiv.org Stable isotope tracing in Drosophila allows for the in vivo measurement of the synthesis and degradation rates of individual lipid species, providing a dynamic view of the lipidome.

A key study utilized ¹³C₆-glucose to label adult Drosophila melanogaster and trace the incorporation of ¹³C into the entire lipidome. ub.edu Although this method results in a complex pattern of ¹³C incorporation, researchers were able to identify specific isotopomers where the ¹³C atoms were confined to the glycerol group of lipids. ub.edu These ¹³C₃-isotopomers of phospholipids (B1166683) and acylglycerols serve as specific tracers for the de novo synthesis of the lipid backbone. ub.edu

By measuring the rate of incorporation of these glycerol-specific isotopomers over time, it is possible to calculate crucial kinetic parameters, including turnover rate constants, half-lives, and fluxes for the glycerol backbone of numerous lipid species. ub.edu To achieve this, the fraction of labeled molecules in the precursor pool, glycerol-3-phosphate, was estimated by analyzing the mass isotopomer distribution of phosphatidylglycerol, a lipid containing two glycerol moieties. ub.eduresearchgate.net

This lipidome-wide ¹³C flux analysis revealed a wide range of lipid half-lives in Drosophila, from as short as 2 days to as long as 200 days. ub.eduresearchgate.net The method also demonstrated tissue-specific fluxes of individual lipid species and was used to identify a novel function for the gene CG6718, the fly homolog of calcium-independent phospholipase A2β, in the metabolism of triacylglycerol. ub.eduresearchgate.net These findings highlight the utility of tracing the glycerol backbone with stable isotopes to gain a deeper understanding of complex lipid regulation in a whole-organism context. ub.edu

Rodent Models for Hepatic Metabolism and Organ-Specific Fluxes

Rodent models are invaluable for studying in vivo hepatic metabolism and the complex interplay between different organs. The use of stable isotope tracers like D-Glycerol-3-¹³C allows for the precise quantification of metabolic fluxes, providing insights into diseases like non-alcoholic fatty liver disease (NAFLD) and the regulation of glucose homeostasis.

In a study using a Western diet-induced mouse model of obesity and NAFLD, the infusion of [1,3-¹³C]glycerol was employed to trace the partitioning of glycerol into systemic glucose and hepatic triacylglycerols (TAGs). jci.org This research demonstrated that a diet high in fat and sugar increases glycerol turnover and its conversion into both glucose and liver fat. jci.org The study also developed a novel method of infusing two stable isotope tracers, [U-¹³C]glucose and [1,3-¹³C]glycerol, simultaneously to determine the metabolism of both substrates in the same mouse at the same time. jci.org

These studies showcase the power of using ¹³C-labeled glycerol in rodent models to quantify organ-specific metabolic fluxes and understand how they are altered by diet and genetic modifications.

Table 3: Hepatic Glucose Production Sources in PEPCK-C KO Mice

Source of Hepatic GlucoseContribution in KO MiceSource
Glycogen (B147801)~40%
Glycerol~30%

Fish (e.g., Rainbow Trout, European Seabass) Dietary Glycerol Utilization

Glycerol is being explored as an alternative feed ingredient in aquaculture for carnivorous fish like rainbow trout (Oncorhynchus mykiss) and European seabass (Dicentrarchus labrax). researchgate.netfrontiersin.org Stable isotope tracing provides a powerful tool to understand how these species metabolize dietary glycerol.

A study on European seabass used an intraperitoneal injection of glycerol enriched with [U-¹³C₃]glycerol to trace its metabolic fate. ub.edu In fasted juvenile seabass, the glycerol load was found to be a significant substrate for endogenous glucose production, contributing to nearly half of the circulating glucose appearance 48 hours after injection. ub.edu The analysis of glycogen ¹³C-isotopomers also showed that approximately 40% of total liver glycogen was synthesized from the administered glycerol. ub.edu These results indicate that glycerol can effectively compete with endogenous precursors, like amino acids, for hepatic gluconeogenesis in this carnivorous fish. ub.edu

Another study mentioned the use of ¹³C-glycerol in tracer studies with rainbow trout. cesam-la.pt The findings from these studies revealed that the carbon backbone of glycerol could be utilized as a substrate for energy without causing major metabolic disturbances in the liver and muscle. cesam-la.pt

While some studies have used deuterated water (²H₂O) to assess metabolic fluxes, the use of ¹³C-labeled glycerol provides more direct evidence of the pathways of glycerol utilization. researchgate.netfrontiersin.org For instance, in European seabass fed diets with increasing glycerol levels, ²H₂O tracing showed a significant increase in gluconeogenic contributions to blood glucose from triose-phosphates (the metabolic entry point for glycerol). researchgate.netfrontiersin.org In rainbow trout, dietary glycerol supplementation led to increased hepatic glycogen levels, and ²H₂O tracing indicated that the contribution to glycogen from the indirect pathway at the triose-phosphate level increased with higher dietary glycerol. researchgate.netfrontiersin.org

Table 4: Contribution of [U-¹³C₃]Glycerol to Glucose and Glycogen in Fasted European Seabass (48h post-injection)

Metabolite PoolContribution from Glycerol LoadSource
Circulating Glucose47 ± 3% ub.edu
Hepatic Glycogen40 ± 3% ub.edu

Comparative Metabolism Across Species (e.g., Hares)

Comparing the metabolism of closely related species adapted to different environments can reveal key evolutionary adaptations in metabolic pathways. A study focusing on the temperate-adapted brown hare (Lepus europaeus) and the cold-adapted mountain hare (Lepus timidus) used metabolic phenotyping and isotope tracing to uncover significant differences in their cellular metabolism, particularly concerning glycerol-3-phosphate (G3P). tuni.finih.gov

Through targeted metabolomics of skin fibroblasts, researchers found that G3P levels were significantly higher in cells from the mountain hare. biorxiv.org G3P is a critical metabolite at the intersection of glycolysis, lipid metabolism, and mitochondrial bioenergetics via the G3P shuttle. tuni.finih.gov To investigate the dynamics of this pathway, the researchers performed metabolic tracing using ¹³C-labeled glucose. biorxiv.org

The results of the ¹³C glucose tracing demonstrated a significantly higher flux of glucose carbon into the G3P pool in the mountain hare fibroblasts compared to the brown hare fibroblasts. biorxiv.orgbiorxiv.org This was further supported by a corresponding increase in the labeling of dihydroxyacetone phosphate (DHAP), the immediate precursor of G3P in the glycolytic pathway. biorxiv.org These findings strongly suggest an upregulation of the G3P shuttle in the cold-adapted mountain hare. biorxiv.org This metabolic adaptation could be linked to thermogenesis, as the G3P shuttle is known to generate heat. tuni.fi The study highlights how a specific metabolic pathway involving the glycerol backbone can diverge between species as an adaptive response to different environmental pressures. tuni.finih.gov

Table 5: Species-Specific Differences in G3P Metabolism in Hare Fibroblasts

SpeciesAdaptationKey Metabolic FindingIsotope Tracer UsedSource
Mountain Hare (Lepus timidus)Cold-adaptedHigher levels of G3P and higher flux of glucose to G3P.¹³C-glucose biorxiv.orgnih.gov
Brown Hare (Lepus europaeus)Temperate-adaptedLower levels of G3P and lower flux of glucose to G3P.¹³C-glucose biorxiv.orgnih.gov

Understanding Adaptive Metabolic Responses to Environmental or Nutritional Cues

The use of stable isotope tracers, particularly D-Glycerol-3-¹³C, provides a powerful method for dissecting the complex metabolic adaptations that biological systems employ in response to changing environmental and nutritional conditions. By tracing the fate of the ¹³C label through various metabolic pathways, researchers can quantify flux rates and identify key regulatory nodes that are activated or suppressed during these adaptive responses.

Fasting and Fed State Metabolic Adaptations

The metabolic shifts between the fasting and fed states are fundamental to energy homeostasis. D-Glycerol-3-¹³C and its uniformly labeled counterpart, [U-¹³C₃]glycerol, have been instrumental in elucidating the dynamic regulation of hepatic and systemic metabolism in response to nutrient availability.

In the fasting state, the body prioritizes the production of glucose for essential functions, a process known as gluconeogenesis. Glycerol, released from the breakdown of triglycerides in adipose tissue, is a major substrate for this pathway. researchgate.net Studies using ¹³C-labeled glycerol have demonstrated that during fasting, glycerol contributes significantly to hepatic glucose production. researchgate.net Research in humans who ingested [U-¹³C₃]glycerol after a fast revealed that the liver actively metabolizes glycerol. nih.gov A significant portion of the labeled glycerol is routed through the tricarboxylic acid (TCA) cycle before being incorporated into new glucose molecules. nih.gov This process is accompanied by stimulated activity of the pentose (B10789219) phosphate pathway (PPP), which generates NADPH for reductive biosynthesis and antioxidant defense. nih.gov

Conversely, in the fed state, the metabolic focus shifts to nutrient storage. Following a meal, the continuous ingestion of [U-¹³C₃]glycerol shows a different metabolic pattern. Fatty acid esterification, the process of creating triglycerides (TAGs) for storage, becomes a continuous process in the liver. nih.gov The incorporation of the ¹³C label from glycerol into the glycerol backbone of plasma TAGs allows for the quantification of hepatic TAG synthesis and secretion. cambridge.orgnih.gov Studies have shown that ¹³C enrichment in glucose, reflecting gluconeogenesis from glycerol, is substantially higher during a fast compared to fed conditions. nih.gov This highlights the liver's adaptive switch from glucose production to storage in response to nutritional state. nih.gov The expression of key enzymes is also regulated; for instance, Glycerol-3-Phosphate Phosphatase (G3PP), which can dephosphorylate glycerol-3-phosphate to glycerol, is elevated in white adipose tissue during fasting to ensure glycerol is supplied to the circulation for gluconeogenesis. pnas.orgfrontiersin.org

The table below summarizes key findings from a human study using [U-¹³C₃]glycerol to compare metabolic states. nih.gov

Metabolic ParameterFasting StateFed State
Gluconeogenesis from Glycerol HighLow
Pentose Phosphate Pathway (PPP) Activity StimulatedReduced
Glycerol Metabolism in TCA Cycle More ActiveLess Active
Fatty Acid Esterification TransientContinuous
Data derived from a study involving NMR analysis of plasma metabolites after oral administration of [U-¹³C₃]glycerol. nih.gov

Hypoxia and Microaerobic Conditions

Hypoxia, or a deficiency of oxygen, forces cells to make profound metabolic adjustments to maintain energy production and redox balance. Tracing studies, often using ¹³C-labeled glucose that produces labeled glycerol-3-phosphate, have been critical in understanding these adaptations.

Under severe hypoxia, the electron transport chain is impaired, leading to an accumulation of NADH. To regenerate NAD⁺ and allow glycolysis to continue, cells increase the conversion of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to glycerol-3-phosphate (G3P). nih.govdoi.org This is reflected in studies on cerebral cortex slices and various cancer cell lines, where severe hypoxia causes a dramatic accumulation of ¹³C-labeled G3P, traced from an initial [¹³C]glucose substrate. nih.govdoi.org The buildup of G3P serves as an indicator of the increased cytosolic NADH/NAD⁺ ratio, a hallmark of the hypoxic state. nih.gov In some vertebrates, glycerol itself has been found to accumulate during hypoxia, as its formation from DHAP helps regenerate NAD⁺. mdpi.com

In the context of cancer, the tumor microenvironment is often hypoxic. Studies have shown that hypoxia drives adipocytes (fat cells) to increase lipolysis, the breakdown of fat, which releases more glycerol and fatty acids. frontiersin.org This hypoxic-driven metabolic shift in adipocytes can fuel the proliferation of adjacent cancer cells. frontiersin.org The tracing of ¹³C from glucose has also been used to show how inhibiting other metabolic pathways under hypoxic conditions can affect the labeling of glycerol-3-phosphate. For example, in endothelial cells, treatment with an inhibitor of the pentose phosphate pathway led to a 32% increase in the labeling of glycerol-3-phosphate, indicating a rerouting of glycolytic intermediates. mdpi.com

The following table illustrates the metabolic response to varying oxygen levels, as observed in cell culture studies tracing ¹³C from glucose. doi.org

ConditionKey Metabolic ChangeObserved ¹³C-Labeled Metabolite
Normoxia Normal respiratory activity¹³C label primarily in lactate, alanine (B10760859), glutamate (B1630785)
Hypoxia Impaired mitochondrial respirationDramatic decrease in labeled glutamate; accumulation of [¹³C₃]glycerol-3-phosphate
Cyanide Poisoning (mimics hypoxia) Blockade of electron transport chainAccumulation of [¹³C₃]glycerol-3-phosphate, greater than in hypoxia
Data based on NMR spectroscopy of rat glioma and human hepatoma cell extracts after incubation with [¹³C₁]glucose. doi.org

Nutritional Stress and Substrate Availability

Metabolic flexibility is crucial for survival under conditions of nutritional stress, which can range from the overabundance of certain nutrients to their scarcity. D-Glycerol-3-¹³C tracing is a key technique for investigating the metabolic rewiring that occurs in response to these challenges.

In states of fuel surfeit, such as those induced by high-sugar or high-fat diets, cells must manage an excess of metabolic substrates. pnas.orgfrontiersin.org A significant portion of excess glucose is shunted through glycolysis to form glycerol-3-phosphate, which is then used to esterify fatty acids into glycerolipids for storage. pnas.orgfrontiersin.org This process, part of the glycerolipid/free fatty acid cycle, is central to managing energy homeostasis and is often deregulated in obesity and type 2 diabetes. pnas.orgnih.gov Using stable isotope tracers like ¹³C-glycerol allows researchers to quantify the increased flux towards triglyceride synthesis in response to high-sugar diets, a key factor in the development of non-alcoholic fatty liver disease (NAFLD). cambridge.org

Conversely, nutrient scarcity or the presence of non-preferred substrates creates a different form of metabolic stress. In the Lyme disease spirochete Borrelia burgdorferi, which has limited metabolic capacity, glycerol metabolism is vital for survival. plos.org Tracing studies have shown that the enzyme GpsA, a glycerol-3-phosphate dehydrogenase, is essential for regulating the levels of NADH and G3P. plos.org Under nutrient stress, the inability to properly metabolize glycerol intermediates can be toxic to the cell. plos.org Acute physical stress also alters metabolism; studies in mice using stable isotope tracers showed that handling stress enhances the production of glycerol, presumably from adipose tissue, to quickly provide energy substrate to the rest of the body. pnas.org

Future Directions and Emerging Research Avenues for D Glycerol 3 ¹³c Applications

Expansion into Untargeted Metabolomics and Lipidomics with Isotopic Tracers

The use of isotopic tracers like D-Glycerol-3-¹³C is set to revolutionize the fields of untargeted metabolomics and lipidomics. In contrast to targeted methods that pre-select a list of known metabolites, untargeted approaches aim to comprehensively measure all detectable small molecules in a sample. nih.gov The primary challenge in untargeted metabolomics is the confident identification of thousands of detected peaks. researchgate.net Isotopic labeling provides a powerful solution to this problem.

When D-Glycerol-3-¹³C is introduced into a biological system, the ¹³C label is incorporated into downstream metabolites. These labeled molecules can be readily distinguished from the vast background of unlabeled, often non-biological, compounds in a complex sample by their characteristic mass shift in high-resolution mass spectrometry (HRMS). frontiersin.orgacs.org This allows researchers to specifically filter the data to reveal the entire sub-metabolome derived from glycerol (B35011). This approach is invaluable for discovering novel metabolic pathways and identifying previously unknown biotransformation products of glycerol. nih.govacs.org

In lipidomics, D-Glycerol-3-¹³C offers a precise method to trace the synthesis and turnover of glycerolipids. The ¹³C atom is incorporated into the glycerol backbone of lipids such as triacylglycerols (TAGs), phosphatidylcholines (PCs), and phosphatidylethanolamines (PEs). By analyzing the mass isotopomer distribution—specifically the M+1, M+2, and M+3 peaks corresponding to the incorporation of one, two, or three ¹³C atoms from a fully labeled glycerol tracer—researchers can quantify the rate of de novo lipid synthesis. researchgate.netnih.gov This lipidomics flux approach allows for the detailed study of the dynamics of individual lipid species, revealing how different lipid classes are synthesized, remodeled, and degraded in response to various stimuli or disease states. researchgate.netnih.gov For instance, studies in the algae Chlamydomonas have used ¹³C labeling to show that under nitrogen deprivation, about one-third of the glyceryl backbones in newly synthesized TAGs are derived from the breakdown of pre-existing membrane lipids. nih.gov

Research AreaApplication of D-Glycerol-3-¹³CKey Information GainedRelevant Findings
Untargeted MetabolomicsGlobal tracing of all glycerol-derived metabolites.Discovery of novel biotransformation products and unexpected metabolic pathways. nih.govSoftware tools like X13CMS and MetExtract II use isotope patterns to automatically detect tracer-derived metabolites in complex LC-MS data. nih.govacs.orgboku.ac.at
Lipidomics Flux AnalysisTracing the ¹³C label into the glycerol backbone of complex lipids.Quantification of de novo synthesis, turnover rates, and flux of individual lipid species. researchgate.netIn Drosophila melanogaster, this method revealed a wide range of lipid half-lives (from 2 to 200 days) and tissue-specific lipid fluxes. researchgate.net
Lipid Remodeling StudiesTracking the movement of the glycerol backbone between different lipid classes.Understanding the contribution of membrane lipid recycling to energy storage (TAG) synthesis.Under nutrient stress, algal cells recycle glycerol backbones from membrane lipids to synthesize TAGs. nih.gov

Application in Systems Biology for Holistic Metabolic Understanding

Systems biology seeks to achieve a comprehensive and holistic understanding of cellular processes by integrating experimental data from multiple 'omics' levels with computational modeling. nih.govembopress.org D-Glycerol-3-¹³C is a critical tool in this endeavor, particularly for the sub-discipline of fluxomics, which quantifies the rates (fluxes) of metabolic pathways. nih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) uses stable isotope tracers to provide a snapshot of dynamic pathway activities, which cannot be inferred from static measurements of metabolite concentrations alone. nih.govnih.gov When cells are cultured with D-Glycerol-3-¹³C, the ¹³C label spreads throughout the metabolic network. The specific labeling patterns (mass isotopomer distributions) of central metabolites like pyruvate (B1213749), amino acids, and TCA cycle intermediates are measured by mass spectrometry or NMR. This experimental data is then used to constrain a genome-scale computational model of the organism's metabolism. mdpi.comnih.gov By fitting the model to the labeling data, it is possible to calculate the flux through dozens or even hundreds of metabolic reactions simultaneously. nih.gov

This systems-level view of metabolism is transformative. It allows researchers to understand how entire metabolic networks are rewired in response to genetic perturbations or environmental changes. nih.gov For example, ¹³C-MFA can precisely quantify the partitioning of glycerol-derived carbon between glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, providing a detailed picture of cellular energy and redox metabolism. nih.govportlandpress.com This holistic understanding is essential for identifying bottlenecks in biotechnological production pathways or understanding the complex metabolic reprogramming that occurs in diseases like cancer. nih.govnih.gov

Systems Biology ApproachRole of D-Glycerol-3-¹³COutput/InsightExample Application
¹³C-Metabolic Flux Analysis (¹³C-MFA)Provides experimental labeling data to constrain computational models.Quantitative flux maps of central carbon metabolism and biosynthetic pathways. nih.govIdentifying metabolic bottlenecks in engineered E. coli for the production of acetol from glycerol. nih.gov
Metabolic Network ModelingValidates and refines genome-scale metabolic models (GEMs).A more accurate, experimentally validated model of cellular metabolism.Analyzing the metabolic properties of the oleaginous microalga Chlorella protothecoides for biofuel production. nih.gov
Integrative 'Omics' StudiesAdds a functional layer (metabolic flux) to transcriptomic and proteomic data.Holistic understanding of gene-protein-metabolite interactions and regulation. nih.govConnecting changes in gene expression to functional alterations in metabolic pathway activity.

Development of Real-Time In Situ ¹³C Tracing Methodologies

A significant frontier in metabolic research is the ability to monitor metabolic processes in real-time and in situ within living cells or organisms. Traditional methods require quenching metabolism and extracting metabolites at discrete time points, which can miss rapid dynamic changes. Emerging technologies are beginning to overcome this limitation, and their integration with D-Glycerol-3-¹³C tracing promises to provide unprecedented insights into metabolic dynamics.

One of the most promising techniques is hyperpolarization-enhanced nuclear magnetic resonance (NMR) spectroscopy. acs.org Techniques like dissolution Dynamic Nuclear Polarization (dDNP) can increase the NMR signal of ¹³C-labeled compounds by several orders of magnitude. This enhanced sensitivity allows for the real-time tracking of the metabolic conversion of a hyperpolarized ¹³C-labeled substrate into its downstream products inside living cells or even whole organisms. acs.org While often demonstrated with [1-¹³C]pyruvate, this methodology is directly applicable to D-Glycerol-3-¹³C, enabling the direct observation of its conversion to glycerol-3-phosphate and subsequent metabolites in real time.

Other approaches focus on developing in situ sampling methods coupled with mass spectrometry. These include microdialysis probes or specialized solid-phase microextraction (SPME) fibers that can be used to sample metabolites directly from living tissues, such as plant tissues, for subsequent analysis. researchgate.net In plant science, techniques for labeling a single leaf or feeding solutions directly into the petiole allow for time-resolved studies of carbon allocation. dntb.gov.ua For cell cultures, specialized bioreactors that allow for automated, rapid sampling can provide high-temporal-resolution data on the uptake of tracers like D-Glycerol-3-¹³C and the appearance of labeled products. researchgate.net These methods will allow researchers to study the immediate metabolic responses to stimuli and capture transient metabolic states that are invisible to conventional endpoint assays.

MethodologyPrinciplePotential Application with D-Glycerol-3-¹³CAdvantage
Hyperpolarized ¹³C NMRVastly increases the NMR signal of the ¹³C nucleus, allowing for real-time detection. acs.orgReal-time monitoring of D-Glycerol-3-¹³C conversion to glycerol-3-phosphate and entry into glycolysis/gluconeogenesis in living cells or in vivo.Non-invasive, provides real-time kinetic data.
In Situ Microdialysis/SPMEA probe is inserted into tissue to continuously sample metabolites from the extracellular space for MS analysis. researchgate.netMonitoring the dynamics of glycerol metabolism within a specific tissue in a living organism (e.g., brain, muscle, plant).Provides spatially-resolved metabolic data from living systems.
Automated Bioreactor SamplingBioreactors equipped with automated systems for rapid, timed sampling of culture medium and cells. researchgate.netHigh-resolution time-course analysis of D-Glycerol-3-¹³C uptake and metabolite secretion in microbial or cell cultures.Captures rapid metabolic shifts in response to environmental changes.

Integration with Gene Editing and Synthetic Biology for Metabolic Engineering

The fields of synthetic biology and metabolic engineering aim to design and build microorganisms that can efficiently produce valuable chemicals, fuels, and pharmaceuticals. mdpi.com The integration of precise gene-editing tools like CRISPR/Cas9 with the analytical power of ¹³C flux analysis using tracers such as D-Glycerol-3-¹³C has created a powerful iterative cycle for rational strain improvement. nih.govnih.gov

This cycle follows a sequence of design-build-test-learn. In the "design" phase, computational models predict which genes should be targeted (e.g., knocked out, down-regulated, or overexpressed) to reroute metabolic flux toward a desired product. nih.gov In the "build" phase, CRISPR/Cas9 systems are used to rapidly and efficiently make these precise genomic modifications in the host organism, such as Saccharomyces cerevisiae or E. coli. frontiersin.orgfrontiersin.org

The "test" phase is where D-Glycerol-3-¹³C becomes indispensable. The engineered strains are cultivated with the ¹³C-labeled glycerol, and ¹³C-MFA is performed to quantify the resulting changes in the metabolic flux distribution. nih.govnih.gov This analysis provides a direct, functional readout of the engineering strategy's success. It can confirm that flux was rerouted as intended or reveal new, unanticipated bottlenecks and competing pathways that siphon carbon away from the product of interest. nih.govnih.gov For example, a ¹³C-MFA study aimed at improving fatty acid production in yeast identified the flux through glycerol-3-phosphate dehydrogenase (GPD1) as a major competing pathway. nih.govnih.gov Knocking out the GPD1 gene redirected this carbon flux, leading to a 33% increase in free fatty acid production. nih.govnih.gov This knowledge ("learn") then informs the next round of rational design, creating a virtuous cycle of data-driven metabolic engineering.

Engineering TargetOrganismRole of ¹³C-Glycerol TracingOutcome
Glycerol-3-phosphate dehydrogenase (GPD1)Saccharomyces cerevisiaeIdentified GPD1 as a major carbon sink competing with the fatty acid synthesis pathway. nih.govnih.govKnockout of GPD1 increased fatty acid production by 33%. nih.govnih.gov
Pyruvate kinase (PK)Escherichia coliQuantified flux distribution around the pyruvate node to identify rate-limiting steps. nih.govGuided overexpression of specific enzymes to debottleneck production of desired chemicals. nih.gov
Glycerol oxidation/reduction pathwaysKlebsiella pneumoniaeUsed with CRISPRi to validate the switching of metabolic pathways. frontiersin.orgSuccessful redirection of glycerol to produce 3-hydroxypropionic acid. frontiersin.org

Exploration of D-Glycerol-3-¹³C in Plant and Algal Metabolism Studies

D-Glycerol-3-¹³C is an emerging tracer for investigating the unique metabolic networks of plants and algae, which are of great interest for biofuel production and understanding fundamental biology. d-nb.infoplos.org Many microalgae can grow mixotrophically, utilizing both CO₂ via photosynthesis and organic carbon sources like glycerol. d-nb.inforesearchgate.net This metabolic flexibility makes them promising chassis for producing lipids and other high-value compounds. scielo.org.co

Tracing with ¹³C-labeled glycerol has been instrumental in dissecting these complex metabolic modes. Studies in diatoms like Phaeodactylum tricornutum have used ¹³C-glycerol to show how the carbon backbone is incorporated into the Calvin Cycle and how it fuels the synthesis of amino acids via photorespiration. d-nb.info In other microalgae, D-Glycerol-3-¹³C tracing can quantify the flux of carbon into TAGs, the primary feedstock for biodiesel. researchgate.net This is critical for engineering strains with enhanced lipid productivity. nih.gov

In plants, glycerol-3-phosphate (G3P), the immediate product of glycerol phosphorylation, is a central metabolite in both lipid synthesis and defense signaling. plos.orgnih.gov G3P levels are known to increase during pathogen attack and are essential for systemic acquired resistance (SAR), a plant-wide immune response. plos.org Using D-Glycerol-3-¹³C as a tracer can help elucidate the specific fate of this signaling pool of G3P. It can determine how much is converted into lipids versus other signaling molecules, providing a deeper understanding of the metabolic basis of plant immunity. nih.gov Furthermore, as G3P is the backbone for all glycerolipids, tracing its fate is fundamental to understanding energy storage and membrane biosynthesis in all plant tissues. plos.org

Organism/SystemResearch QuestionFinding from ¹³C-Glycerol TracingReference
Phaeodactylum tricornutum (Diatom)How is glycerol metabolized during mixotrophic growth?Glycerol carbon enters the Calvin Cycle and is used to synthesize serine and glycine (B1666218) via photorespiration. d-nb.info
Nannochloropsis salina (Microalga)How is glycerol incorporated into lipids?Demonstrated the uptake of glycerol and the incorporation of its ¹³C label into the acyl chains of TAGs and membrane lipids. researchgate.net
Chlorella protothecoides (Microalga)What are the global metabolic properties for biofuel production?¹³C-MFA revealed high flux through amphibolic reactions and the TCA cycle in heterotrophic, lipid-accumulating conditions. nih.gov
Arabidopsis thaliana (Plant)What is the role of G3P in plant defense?Pathogen challenge increases G3P levels; mutants with altered G3P metabolism show changes in disease resistance. (Tracing with D-Glycerol-3-¹³C is a future direction). plos.orgnih.gov

Q & A

Basic Research Questions

Q. How to safely handle D-Glycerol-3-13C in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant protocols for isotopic compounds:

  • Use personal protective equipment (PPE), including gloves, eye protection, and lab coats .
  • Ensure proper ventilation (e.g., fume hoods) to avoid inhalation of aerosols/dust .
  • Prohibit eating/drinking in the workspace and store containers in sealed, labeled conditions .
  • Reference Safety Data Sheets (SDS) for emergency procedures, including spill management and toxic gas mitigation during heating .

Q. What are the key considerations for experimental design when using isotopic labeling like this compound?

  • Methodological Answer :

  • Replication : Use ≥3 experimental replicates per analysis to ensure statistical validity .
  • Documentation : Include detailed descriptions of material characterization (e.g., isotopic purity ≥99 atom% 13C) and batch-specific QC data .
  • Controls : Implement unlabeled glycerol controls to distinguish background noise from 13C-specific signals .

Q. How to conduct a literature review for studies involving 13C-labeled glycerol derivatives?

  • Methodological Answer :

  • Use Google Scholar with advanced operators (e.g., "this compound" AND ("metabolic flux" OR "isotopic tracing")) .
  • Leverage the "Cited by" feature to identify seminal papers and track methodological evolution .
  • Cross-reference databases like PubMed and institutional repositories to validate findings .

Advanced Research Questions

Q. How to address discrepancies in metabolic flux analysis data obtained using this compound?

  • Methodological Answer :

  • Triangulation : Validate results via complementary techniques (e.g., NMR, LC-MS) to confirm 13C incorporation patterns .
  • Purity Checks : Verify isotopic purity using mass spectrometry; impurities ≥5% can skew flux calculations .
  • Error Analysis : Apply Bayesian statistical models to quantify uncertainty in tracer dilution or compartmental modeling .

Q. What advanced analytical techniques validate the incorporation of 13C in metabolic studies?

  • Methodological Answer :

  • 13C-NMR : Directly quantifies 13C enrichment in metabolic intermediates with >95% specificity .
  • Isotope Ratio Mass Spectrometry (IRMS) : Detects low-abundance 13C isotopes (sensitivity: 0.1‰) in complex matrices .
  • Stable Isotope-Resolved Metabolomics (SIRM) : Combines LC-MS/MS with isotopic tracing for pathway-specific flux mapping .

Q. How to optimize synthesis protocols for high-purity this compound?

  • Methodological Answer :

  • Purification : Use column chromatography (e.g., silica gel) with solvent gradients to remove unreacted precursors .
  • QC Metrics : Validate purity via HPLC (≥99% chemical purity) and isotopic integrity via high-resolution MS .
  • Scalability : Test reaction conditions (e.g., temperature, catalyst loading) in small batches before scaling .

Q. How to apply the FINER criteria when formulating research questions on isotopic tracer applications?

  • Methodological Answer :

  • Feasibility : Assess access to 13C-labeled reagents and analytical infrastructure (e.g., NMR, MS) .
  • Novelty : Identify gaps in metabolic pathway mapping (e.g., understudied tissues or disease models) .
  • Ethical : Ensure compliance with biosafety protocols for radioactive/byproduct disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.